2,6-Dimethyl-4-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,6-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFAAZGSGZNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429093 | |
| Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16633-50-4 | |
| Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethyl-4-fluorobenzoic Acid (CAS 16633-50-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-fluorobenzoic acid, a key building block in contemporary medicinal chemistry. This document collates its physicochemical properties, outlines a representative synthetic protocol, and illustrates its pivotal role in the development of targeted protein degraders.
Core Properties and Data
This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and two methyl groups on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 16633-50-4 | [1][2] |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Fluoro-2,6-dimethylbenzoic acid, 2-Carboxy-5-fluoro-m-xylene | [1] |
| Physical Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [1] |
| Boiling Point | 278.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.212 g/cm³ (Predicted) | [1] |
| Flash Point | 122.1 ± 25.9 °C (Predicted) | [1] |
| pKa | 3.53 ± 0.37 (Predicted) | [1] |
| Spectroscopic Data | Availability | Source(s) |
| ¹H NMR | Data available from suppliers upon request | [1] |
| ¹³C NMR | Data available from suppliers upon request | [1] |
| Mass Spectrometry | Data available from suppliers upon request | [1] |
| Infrared (IR) | Data available from suppliers upon request | [1] |
Synthesis and Experimental Protocols
Representative Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 5-bromo-2-fluoro-1,3-dimethylbenzene.
Experimental Protocol:
Materials:
-
5-bromo-2-fluoro-1,3-dimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 3 M)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 5-bromo-2-fluoro-1,3-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-water bath.
-
In a separate beaker, crush an excess of dry ice.
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess dry ice.
-
-
Work-up and Purification:
-
To the reaction mixture, slowly add 3 M hydrochloric acid until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
References
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its specific substitution pattern—two methyl groups ortho to the carboxylic acid and a fluorine atom at the para position—imparts unique electronic and steric properties that influence its reactivity and intermolecular interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details general experimental protocols for their determination, and presents a logical workflow for its synthesis and purification.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior in various chemical and biological systems, aiding in solvent selection, formulation development, and synthetic strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.16 g/mol | |
| Melting Point | 144-145 °C | [3] |
| Boiling Point | 278.4 ± 35.0 °C (Predicted) | |
| 278.36 °C at 760 mmHg | [1][2] | |
| Density | 1.212 g/cm³ | [1][2] |
| pKa | 3.53 ± 0.37 (Predicted) | [3] |
| LogP (Octanol/Water) | 2.3 (XLogP3) / 2.14 | [2] |
| Vapor Pressure | 0.002 mmHg at 25°C | [1][2] |
| Flash Point | 122.1 ± 25.9 °C | |
| 122.148 °C | [1][2] | |
| Refractive Index | 1.530 | [1][2] |
Experimental Protocols
Melting Point Determination by Capillary Method
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[1]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4]
-
Measurement: The apparatus is heated at a rate of approximately 10°C per minute to approach the expected melting point. The heating rate is then reduced to 1-2°C per minute.[4]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[4] For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[5][6]
Apparatus:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[6]
-
Magnetic stirrer and stir bar.
-
Burette (50 mL).
-
Beaker (250 mL).
Procedure:
-
Solution Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water (gentle warming may be necessary) to create a solution of known concentration (e.g., 0.01 M).[5] A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.[6]
-
Titration: The acid solution is placed in the beaker with a magnetic stir bar, and the calibrated pH electrode is immersed. The solution is stirred continuously. The NaOH solution is added from the burette in small, precise increments (e.g., 0.5 mL).
-
Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. The volume of titrant added and the corresponding pH are recorded throughout the titration, continuing well past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve. The volume of NaOH at the half-equivalence point is determined. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[5][7]
LogP (Octanol/Water Partition Coefficient) Determination by Shake-Flask Method
The shake-flask method is the traditional and a reliable technique for measuring the lipophilicity of a compound.[8][9]
Apparatus:
-
Separatory funnel or screw-cap test tubes.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
n-Octanol and phosphate-buffered saline (PBS, pH 7.4).
Procedure:
-
Phase Saturation: n-Octanol is saturated with PBS, and PBS is saturated with n-Octanol by mixing them vigorously and allowing the layers to separate.[9]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio.[9] The final concentration should be within the linear range of the analytical method.
-
Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a sufficient time (typically 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.[9]
-
Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Logical Workflow and Visualization
As a versatile chemical intermediate, this compound is often synthesized from corresponding alkylbenzenes. The following diagram illustrates a general workflow for the synthesis and subsequent purification of a substituted benzoic acid, a process applicable to this compound.
Caption: A general workflow for the synthesis and purification of a substituted benzoic acid.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. web.williams.edu [web.williams.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
An In-depth Technical Guide to 2,6-Dimethyl-4-fluorobenzoic Acid: Molecular Structure, Properties, and Applications
Abstract
2,6-Dimethyl-4-fluorobenzoic acid (CAS No. 16633-50-4) is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and two methyl groups on the benzoic acid scaffold imparts unique steric and electronic properties, influencing the lipophilicity, metabolic stability, and binding affinity of derivative compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and applications in research and development. Methodologies for its characterization are also detailed to support its practical application in a laboratory setting.
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery, with a significant percentage of newly approved drugs containing at least one fluorine atom.[1] The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] this compound is a valuable synthon in this context, belonging to the class of fluorobenzoic acids.[2][3] Its structure, featuring ortho-methyl groups and a para-fluoro substituent, makes it a unique precursor for creating complex molecular architectures with specific conformational constraints and electronic characteristics.[4] This guide aims to consolidate the available technical data on this compound, providing a foundational resource for its use in synthetic and medicinal chemistry projects.
Physicochemical and Spectroscopic Properties
The molecular properties of this compound have been determined through various analytical methods. These quantitative data are essential for its application in chemical synthesis and for predicting its behavior in biological systems.
Key Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 16633-50-4 | [4][5][6] |
| Molecular Formula | C₉H₉FO₂ | [4][5][7] |
| Molecular Weight | 168.16 g/mol | [4][5] |
| Appearance | White to off-white solid or powder | [6] |
| Boiling Point | 278.4 ± 35.0 °C (Predicted) | [2][4] |
| Density | 1.212 g/cm³ | [2][4] |
| Flash Point | 122.1 ± 25.9 °C | [4] |
| Vapor Pressure | 0.002 mmHg at 25°C | [2][4] |
| Refractive Index | 1.530 | [2][4] |
| pKa | No data available | |
| LogP (XLogP3) | 2.3 | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While comprehensive raw spectra are proprietary to data vendors, characteristic data have been reported in the literature.
| Spectrum Type | Key Features / Reported Shifts (Solvent) | Reference(s) |
| ¹H NMR | The spectrum is expected to show distinct signals for the two equivalent methyl groups and the two equivalent aromatic protons. | [4] |
| ¹³C NMR | DMSO-d₆ : δ 166.4 (C=O), 165.0 (d, J = 250.5 Hz, C-F), 132.1 (d, J = 9.5 Hz, C-H), 127.4 (d, J = 2.9 Hz, C-CH₃), 115.6 (d, J = 22.0 Hz, C-H). The carbon attached to fluorine exhibits a characteristic large coupling constant (J). | [4] |
| Mass Spec (MS) | Expected to confirm the molecular weight (168.16 Da) and provide a characteristic fragmentation pattern for structural elucidation. | [4][6] |
| Infrared (IR) | The spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and C-F stretch. | [4][6] |
Molecular Structure and Identification
The identity of this compound is unequivocally established by its unique combination of structural identifiers.
Chemical Identifiers
| Identifier Type | Value | Reference(s) |
| IUPAC Name | 4-Fluoro-2,6-dimethylbenzoic acid | [2][4] |
| Synonyms | This compound; 2-Carboxy-5-fluoro-m-xylene | [4] |
| InChI | InChI=1S/C9H9FO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | [2][4] |
| InChIKey | PQYFAAZGSGZNGG-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC(=C(C=C1C)C(=O)O)F | [5][7] |
| MDL Number | MFCD22054926 | [5][7] |
Structural Representation
The two-dimensional chemical structure of the molecule is depicted below, illustrating the arrangement of the atoms and functional groups.
Caption: 2D structure of this compound.
Synthesis and Characterization Protocols
Conceptual Synthesis Workflow
While specific industrial synthesis routes are proprietary, a plausible laboratory-scale synthesis can be conceptualized starting from a readily available precursor like 3,5-dimethylaniline. The workflow illustrates a multi-step process involving diazotization and fluorination (e.g., via a Balz-Schiemann type reaction), followed by functional group manipulation to yield the final carboxylic acid.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds.
Objective: To determine the purity of a sample of this compound.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: ~1 mg/mL solution of the compound in Acetonitrile/Water (50:50)
-
HPLC-grade solvents
Methodology:
-
Preparation: Prepare the mobile phases and sonicate to degas. Prepare the sample solution.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min. Set the column temperature to 30°C.
-
Injection: Inject 5-10 µL of the sample onto the column.
-
Elution Gradient: Run a linear gradient from 30% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Detection: Monitor the eluent at a wavelength of 254 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Applications in Research and Development
This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4]
Role as a Synthetic Intermediate: The unique substitution pattern of the molecule provides both steric hindrance from the ortho-methyl groups and electronic modification from the para-fluoro group. This combination is exploited by medicinal chemists to:
-
Improve Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug.[1][8]
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups or participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[2][3]
-
Control Conformation: The bulky methyl groups can lock the conformation of the molecule, which can be crucial for selective binding to a biological target.
The diagram below illustrates the logical relationship of this compound as a building block leading to more complex chemical entities.
Caption: Role as a building block in synthetic chemistry workflows.
Conclusion
This compound is a highly functionalized and valuable intermediate for chemical synthesis. Its well-defined molecular structure, characterized by a unique substitution pattern, offers chemists a tool to fine-tune the properties of target molecules. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in drug discovery, materials science, and other areas of chemical research.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 16633-50-4 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. This compound(16633-50-4) 1H NMR spectrum [chemicalbook.com]
- 7. appchemical.com [appchemical.com]
- 8. nbinno.com [nbinno.com]
In-Depth Technical Guide on the Solubility and Stability of 2,6-Dimethyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research. A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is a prerequisite for its successful development and application. This technical guide consolidates the available information on this compound, provides detailed experimental protocols for its characterization, and includes comparative data for the structurally related compound, 4-fluorobenzoic acid, to offer a predictive framework.
Physicochemical Properties
Comprehensive experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available data for the target compound and provides a comparison with the well-characterized 4-fluorobenzoic acid.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-Fluorobenzoic Acid |
| CAS Number | 16633-50-4[1][2] | 456-22-4[3] |
| Molecular Formula | C₉H₉FO₂[1] | C₇H₅FO₂[4] |
| Molecular Weight | 168.16 g/mol [1] | 140.11 g/mol [3] |
| Appearance | Not specified | White solid[4][5] |
| Melting Point | Not specified | 184 °C[4] |
| Boiling Point | Not specified | 253.69 °C at 760 mmHg[4] |
| Density | Not specified | 1.479 g/cm³[4] |
| pKa | Not specified | 4.14[4] |
| logP | Not specified | 2.07[4] |
Solubility Profile
Quantitative solubility data for this compound across a range of aqueous and organic solvents is not currently available. The solubility characteristics of 4-fluorobenzoic acid are presented below to serve as a qualitative guide.
Table 2: Qualitative Solubility of 4-Fluorobenzoic Acid
| Solvent | Solubility | Source(s) |
| Water | 1200 mg/L | [4] |
| Very slightly soluble in cold water | [3][5] | |
| Freely soluble in hot water | [3] | |
| Organic Solvents | Soluble in alcohol, methanol, and ether | [3][5] |
| Soluble in acetone | [5] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following standard experimental methodologies are recommended.
This is a robust and widely accepted method for determining the equilibrium solubility of a compound.[6]
Materials:
-
High-purity this compound
-
Analytical grade or higher purity solvents
-
Analytical balance (±0.1 mg accuracy)
-
Constant temperature shaking incubator or water bath
-
Calibrated volumetric flasks and pipettes
-
Chemically compatible syringe filters (e.g., PTFE)
-
Vials with inert screw caps
-
Drying oven and desiccator
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of solid this compound to individual vials.
-
Solvent Addition: Dispense a precise volume of the selected solvent into each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24 to 72 hours). It is recommended to sample at multiple time points to confirm that the concentration has plateaued.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to ensure complete sedimentation of the excess solid.[6]
-
Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. Immediately filter the solution through a syringe filter into a pre-weighed, dry vial.[6]
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered solution.
-
Solvent Removal: Evaporate the solvent using a gentle stream of nitrogen or a vacuum oven at a temperature that will not induce degradation of the solute.[6]
-
Final Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven and cool in a desiccator before the final weighing.[6]
-
Calculation: The solubility is determined from the mass of the dissolved solid and the mass of the solvent.[6]
This method is applicable if the compound possesses a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.[6]
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Standard laboratory glassware
-
Materials for the shake-flask method as described above
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) and construct a calibration curve of absorbance versus concentration.[6]
-
Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-4 of the isothermal shake-flask method.
-
Sample Measurement: Withdraw an aliquot of the clear supernatant, perform an accurate dilution to bring the concentration into the linear range of the calibration curve, and measure its absorbance at λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and apply the dilution factor to calculate the solubility.
Caption: A logical workflow for the experimental determination of solubility.
Stability Profile
A comprehensive stability profile for this compound has not been documented. Forced degradation studies are imperative to understand the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[7] These studies are a regulatory requirement and are foundational for the development of stability-indicating analytical methods.[8]
Experimental Protocols for Forced Degradation Studies
The following protocols are based on the ICH guidelines for stress testing.[8] Studies should be conducted on a single batch of the drug substance.[7]
-
Acidic Conditions: The substance should be dissolved in a suitable solvent and treated with 0.1 M HCl. The solution should be refluxed at a controlled temperature (e.g., 80°C) for a predetermined period, with samples taken at various intervals.
-
Alkaline Conditions: A similar procedure should be followed using 0.1 M NaOH.
-
Neutral Conditions: The substance should be refluxed in water.
-
Samples should be neutralized before analysis by a validated chromatographic method to quantify the parent compound and detect degradants.
-
The substance should be treated with a solution of hydrogen peroxide (e.g., 3% to 30%) at room temperature or under mild heating.
-
Samples should be analyzed at multiple time points to monitor the degradation process.
-
Solid and solution samples of the substance should be exposed to a light source capable of emitting a combination of visible and UV light. The total exposure should be no less than 1.2 million lux hours and 200 watt-hours/square meter.[9][10]
-
Control samples should be wrapped in aluminum foil to shield them from light, allowing for the differentiation of photolytic and thermal degradation.[9]
-
The solid substance should be exposed to dry heat at one or more elevated temperatures. The chosen temperatures should be relevant to the anticipated storage and processing conditions and below the compound's melting point.
-
Samples should be collected and analyzed at various time points to determine the rate and extent of thermal decomposition.
Caption: A systematic workflow for conducting forced degradation studies.
Conclusion
This guide serves as a foundational resource for the investigation of this compound. While there is a notable absence of specific solubility and stability data in the current literature, the detailed experimental protocols and comparative information provided herein equip researchers with the necessary tools to systematically characterize this compound. The generation of such data is a critical step in assessing its viability for further development in the pharmaceutical and agrochemical sectors.
References
- 1. appchemical.com [appchemical.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 对氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Spectroscopic and Structural Elucidation of 2,6-Dimethyl-4-fluorobenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2,6-Dimethyl-4-fluorobenzoic acid (CAS No. 16633-50-4), a key building block in the synthesis of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols.
Introduction
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a fluorine atom and two methyl groups on the benzene ring, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Accurate and thorough spectral analysis is paramount for its identification, purity assessment, and for understanding its chemical behavior.
Spectroscopic Data
The following sections present the key spectral data for this compound, summarized in clear and concise tables for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹³C NMR Spectral Data of this compound [1]
| Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J in Hz) | Assignment |
| 166.4 | Singlet | C=O (Carboxylic Acid) |
| 165.0 | Doublet, J = 250.5 Hz | C-F |
| 132.1 | Doublet, J = 9.5 Hz | Aromatic C-H |
| 127.4 | Doublet, J = 2.9 Hz | Aromatic C-H |
| 115.6 | Doublet, J = 22.0 Hz | Aromatic C-H |
Solvent: DMSO-d₆
Note: Specific ¹H NMR data with precise chemical shifts and coupling constants for the aromatic and methyl protons were not available in the searched literature. The expected spectrum would show signals for the aromatic protons, likely exhibiting coupling to the fluorine atom, and a singlet for the two equivalent methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1200 | C-F stretch | Aryl Fluoride |
| ~920 (broad) | O-H bend | Carboxylic Acid |
Note: A detailed peak list with specific wavenumbers and intensities was not found in the public domain literature. The provided table is based on characteristic frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 168.17 g/mol .
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 151 | [M - OH]⁺ |
| 140 | [M - CO]⁺ |
| 123 | [M - COOH]⁺ |
Note: Experimentally determined mass spectral data with relative abundances of fragments were not available in the searched results. The expected fragments are based on common fragmentation patterns for benzoic acid derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Parameters: Record the spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Background: A background spectrum of the empty, clean ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is typically introduced via the GC inlet.
Data Acquisition:
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Mode: Electron Ionization (EI) is a common method for generating fragments.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and deduce the structure.
Visualizations
To aid in the understanding of the analytical workflow and molecular structure, the following diagrams are provided.
References
Theoretical Analysis of 2,6-Dimethyl-4-fluorobenzoic Acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: A comprehensive search of scientific literature and databases did not yield specific theoretical studies focused on 2,6-Dimethyl-4-fluorobenzoic acid. This guide, therefore, outlines a robust and detailed methodological framework for conducting such a theoretical investigation. The protocols and data presentation formats described herein are based on established computational chemistry practices as observed in studies of analogous substituted benzoic acids. This document serves as a technical blueprint for researchers aiming to characterize the structural, spectroscopic, and electronic properties of this compound and similar molecules.
Introduction
Substituted benzoic acids are a pivotal class of molecules in medicinal chemistry and materials science. The introduction of different functional groups, such as methyl and fluoro groups, can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. A thorough theoretical investigation is crucial for understanding these properties at a molecular level. This whitepaper details the standard computational protocols required for such an analysis.
Computational Methodology
The primary tool for a theoretical study of this nature is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Molecular Structure Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation.
Experimental Protocol:
-
Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Geometry Optimization: The geometry is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a 6-311++G(d,p) basis set. This level of theory is widely used for its balance of accuracy and computational cost in predicting the geometries of organic molecules.[1]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (FTIR and Raman) spectra.
The workflow for this process can be visualized as follows:
Electronic Properties Analysis
Understanding the electronic properties is key to predicting the reactivity and interaction capabilities of the molecule.
Experimental Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Mulliken Charge Analysis: Atomic charges are calculated to quantify the charge distribution on each atom.
This process logically follows the initial geometry optimization:
Data Presentation
All quantitative data from these theoretical calculations should be summarized in clearly structured tables for easy comparison and interpretation.
Optimized Geometrical Parameters
The bond lengths and bond angles of the optimized structure would be presented as follows:
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | Value | C2-C1-C6 | Value |
| C2-C7 | Value | C1-C2-C3 | Value |
| C4-F | Value | C3-C4-C5 | Value |
| C1-C(O)OH | Value | C2-C1-C(O)OH | Value |
| O-H | Value | C1-C(O)-O | Value |
| ... | ... | ... | ... |
Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies would be tabulated against experimental values if available.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | Value | Carboxylic acid O-H stretch |
| ν(C=O) | Value | Carbonyl stretch |
| ν(C-F) | Value | C-F stretch |
| ν(C-H)Me | Value | Methyl C-H stretch |
| ... | ... | ... |
Electronic Properties
Key electronic properties would be summarized for a quick overview of the molecule's electronic character.
| Property | Value | Unit |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Potential Applications in Drug Development
For drug development professionals, theoretical studies can be extended to include molecular docking simulations.
Experimental Protocol:
-
Protein Preparation: The 3D structure of a target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The optimized structure of this compound is prepared for docking by assigning appropriate atom types and charges.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.[2][3]
The results can help in predicting the binding interactions and can guide the synthesis of more potent analogues.
Conclusion
While direct theoretical studies on this compound are not currently available in the literature, the computational methodologies outlined in this whitepaper provide a clear and comprehensive framework for its investigation. By employing DFT for geometry optimization, vibrational analysis, and electronic property calculation, researchers can gain significant insights into the molecular characteristics of this compound. Furthermore, molecular docking simulations can elucidate its potential as a therapeutic agent. The systematic application of these theoretical methods is an invaluable tool in modern chemical and pharmaceutical research.
References
- 1. Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Fluorinated Benzoic Acids
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules in a crystalline solid is paramount. This guide provides an in-depth exploration of the crystal structure analysis of fluorinated benzoic acids, a class of compounds with significant interest in medicinal chemistry and materials science. We delve into the experimental protocols, present key structural data, and visualize the intricate interplay of intermolecular forces that govern their solid-state architecture.
Fluorination of benzoic acid derivatives is a common strategy in drug design to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability. These modifications, in turn, influence the crystal packing and intermolecular interactions, ultimately affecting crucial solid-state properties like solubility, melting point, and bioavailability. This guide will equip you with the fundamental knowledge to analyze and interpret the crystal structures of these important compounds.
Core Experimental Protocol: From Crystal to Structure
The primary technique for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD). The following protocol outlines the essential steps for a successful crystal structure determination of a fluorinated benzoic acid derivative.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Methodologies
-
Recrystallization: The journey to a crystal structure begins with obtaining high-quality single crystals. For fluorinated benzoic acids, which are typically solids at room temperature, slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth at all. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, and water, or mixtures thereof.
-
Procedure:
-
Dissolve the fluorinated benzoic acid in a minimal amount of the chosen solvent, gently heating if necessary to achieve full dissolution.
-
Filter the warm solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be as slow as possible. This can be achieved by placing the container in a larger vessel of warm water or in a Dewar flask.
-
Once crystals have formed, they can be isolated by filtration.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal that is well-formed, transparent, and free of cracks or other defects. An ideal crystal for SCXRD is typically between 0.1 and 0.3 mm in each dimension.
-
The selected crystal is then carefully mounted on a goniometer head. This is often done using a cryoloop, a small nylon loop that wicks up a small amount of a cryoprotectant oil (e.g., paratone-N) along with the crystal. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.
-
-
X-ray Diffraction Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.
-
A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots. A complete dataset is collected by rotating the crystal through a range of angles.
-
-
Data Processing and Structure Solution:
-
The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
The processed data is then used to solve the crystal structure. For small molecules like fluorinated benzoic acids, direct methods are typically successful in determining the initial positions of the atoms.
-
The initial structural model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to best fit the experimental diffraction data.
-
-
Structure Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and using crystallographic software to analyze various geometric parameters. The Cambridge Structural Database (CSD) is a critical resource for comparing the determined structure with those of related compounds.[1]
Quantitative Structural Data of Fluorinated Benzoic Acids
The following tables summarize key crystallographic data for a selection of fluorinated benzoic acids, providing a basis for comparison and understanding the structural effects of fluorination.
Table 1: Unit Cell Parameters of Selected Fluorinated Benzoic Acids
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | 5.510 | 5.157 | 21.973 | 90 | 97.41 | 90 | 619.15 | 4 |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 6.553 | 3.752 | 25.551 | 90 | 102.02 | 90 | 614.46 | 4 |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 6.747 | 3.719 | 24.873 | 90 | 102.81 | 90 | 608.57 | 4 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | 3.704 | 6.264 | 26.660 | 90 | 92.96 | 90 | 617.78 | 4 |
| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 8.234 | 6.998 | 12.021 | 90 | 109.43 | 90 | 652.9 | 4 |
| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | Monoclinic | C2/c | 16.293 | 3.824 | 11.084 | 90 | 113.84 | 90 | 631.8 | 4 |
| 2,4,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | Monoclinic | P2₁/c | 7.277 | 13.800 | 7.310 | 90 | 115.04 | 90 | 665.0 | 4 |
Data compiled from various crystallographic studies. Note that unit cell parameters can vary slightly between different determinations.
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for 4-Fluorobenzoic Acid
| Parameter | Atoms | Value |
| Bond Lengths (Å) | C-F | 1.358 |
| C=O | 1.258 | |
| C-O | 1.309 | |
| C-C (ring avg.) | 1.385 | |
| Bond Angles (°) | C-C-F | 118.9 |
| O=C-O | 122.5 | |
| C-C=O | 119.2 | |
| C-C-O | 118.3 | |
| Torsion Angles (°) | O=C-C-C | 178.5 |
| C-C-C-F | 0.1 |
Representative data; actual values may vary slightly. Torsion angles describe the planarity of the molecule.
Intermolecular Interactions: The Architects of the Crystal Lattice
The crystal packing of fluorinated benzoic acids is primarily governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of these materials.
Key Signaling Pathways in Crystal Packing
Caption: Intermolecular interactions governing crystal packing.
-
Hydrogen Bonding: The most prominent interaction in the crystal structures of benzoic acids is the strong O-H···O hydrogen bond between the carboxylic acid groups of two molecules, forming a characteristic centrosymmetric dimer. This robust supramolecular synthon is a recurring motif in the vast majority of benzoic acid crystal structures.
-
C-H···F Interactions: The presence of fluorine atoms introduces the possibility of weak C-H···F hydrogen bonds. While the hydrogen bond acceptor capability of fluorine is debated, these interactions are often observed in the crystal packing of fluorinated organic compounds and can play a significant role in directing the supramolecular assembly.[2]
-
Halogen···Halogen Interactions: In polyfluorinated benzoic acids, F···F contacts can also be observed. The nature of these interactions is complex and can be either attractive or repulsive depending on the geometry of the contact.
-
π···π Stacking: The aromatic rings of the benzoic acid molecules can interact through π···π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions contribute to the overall stability of the crystal lattice.
The Phenomenon of Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry, as different polymorphs can have different physical properties. Fluorinated benzoic acids have been shown to exhibit polymorphism, arising from different arrangements of the molecules in the crystal lattice due to a delicate balance of the intermolecular interactions described above.[3] The identification and characterization of different polymorphs are essential for ensuring the consistency and efficacy of a drug product.
Conclusion
The crystal structure analysis of fluorinated benzoic acids provides invaluable insights into their solid-state behavior. Through the application of single-crystal X-ray diffraction and the careful analysis of intermolecular interactions, researchers can gain a detailed understanding of the factors that govern their crystal packing. This knowledge is fundamental for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. As the field of crystal engineering continues to advance, the ability to predict and control the crystal structures of these important molecules will become increasingly crucial.
References
2,6-Dimethyl-4-fluorobenzoic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 16633-50-4). Due to a lack of extensive specific toxicological data for this compound, this guide synthesizes available information and supplements it with data from structurally similar compounds, a standard practice in chemical safety assessment.
Physicochemical and Toxicological Data
A summary of the known physicochemical properties of this compound is presented below. Toxicological data is often not fully investigated for such specific research chemicals; therefore, data from analogous compounds are provided for a comparative safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16633-50-4 | [1][2] |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.16 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Boiling Point | 278.4 ± 35.0 °C (Predicted) | [1] |
| Flash Point | 122.1 ± 25.9 °C (Predicted) | [1] |
| Density | 1.212 g/cm³ | [1] |
| Vapor Pressure | 0.002 mmHg at 25°C | [1] |
| Solubility | Soluble in water (7.2 g/L at 25°C for 2-Fluorobenzoic acid) | [3] |
Table 2: GHS Hazard Classification and Statements for Structurally Similar Fluorinated Benzoic Acids
| Hazard | GHS Classification | Hazard Statements | Common Analogues |
| Skin Irritation | Category 2 | H315: Causes skin irritation | 2-Chloro-4-fluorobenzoic acid, 4-Bromobenzoic acid, 4-Fluorobenzoic acid, 2-Fluorobenzoic acid[3][4][5][6][7] |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | 2-Chloro-4-fluorobenzoic acid, 4-Bromobenzoic acid, 4-Fluorobenzoic acid, 2-Fluorobenzoic acid[3][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2-Chloro-4-fluorobenzoic acid, 4-Bromobenzoic acid, 4-Fluorobenzoic acid, 2-Fluorobenzoic acid[3][4][5][7] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | 4-Chlorobenzoic acid, 2,4-Dichlorobenzoic acid[8] |
Experimental Protocols
Detailed experimental protocols for assessing the safety of new chemical entities are critical. The following are generalized methodologies based on standard practices for compounds with expected irritation or toxicity.
Experimental Protocol: In Vitro Skin Irritation Test
This protocol is a generalized representation of an in vitro skin irritation test, which is a common preliminary safety assessment.
Caption: Workflow for an in vitro skin irritation assessment.
Safety and Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Logical Workflow for Safe Handling
The following diagram outlines the critical steps for safely managing this chemical from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[4][9] | Protects against dust particles and splashes causing serious eye irritation.[4][6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the acid is a known skin irritant.[3] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure. | Minimizes the risk of accidental skin contact.[3][4] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust is generated or for large-scale operations and emergencies.[3] | Prevents respiratory tract irritation from dust inhalation.[3][7] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4][5][7] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][5][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention.[5][7][9] |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory and preventing environmental contamination.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]
-
Keep the container tightly closed and sealed until ready for use.[5][9][10]
-
Store locked up.[4]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][10]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental impact.
Spill Cleanup Protocol
Caption: Protocol for cleaning up spills of this compound.
Firefighting Measures
While not highly flammable, this compound can burn and produce hazardous decomposition products.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4][5][7]
-
Hazardous Combustion Products: In a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[4][7][9]
-
Firefighting Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][5][7]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.
References
- 1. echemi.com [echemi.com]
- 2. appchemical.com [appchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Commercial Suppliers and Synthetic Utility of 2,6-Dimethyl-4-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-fluorobenzoic acid (CAS No. 16633-50-4) is a key building block in contemporary medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its substituted phenyl ring provides a valuable scaffold for developing molecules with specific pharmacological properties. This technical guide provides an in-depth overview of commercial suppliers of this compound, detailed experimental protocols for its synthesis and a representative application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability
A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes the offerings from several prominent vendors, detailing available quantities, purity levels, and pricing information to facilitate procurement for laboratory and bulk synthesis.
| Supplier | Product Number/Name | Purity | Quantity | Price (USD) |
| Aladdin Scientific | - | 98% | 250 mg | $67.90 |
| 98% | 1 g | $223.90 | ||
| Aceschem Inc. | ACF354218 | >97% | 1 g | - |
| >97% | 100 g | - | ||
| >97% | 1 kg | - | ||
| >97% | 50 kg | - | ||
| >97% | 100 kg | - | ||
| Alchem Pharmtech, Inc. | Z-10442 | >97% | 1 g | - |
| >97% | 10 g | - | ||
| >97% | 100 g | - | ||
| >97% | 1 kg | - | ||
| Career Henan Chemical Co. | - | 85.0-99.8% | - | - |
| LookChemicals | - | 98%, 99% | - | - |
| Sigma-Aldrich | - | 97% | - | - |
| Ambeed | - | - | - | - |
| Appchem | AI88761 | - | - | - |
| ChemicalBook | - | 98% | - | - |
| Echemi | - | 99.00% | - | - |
| Changzhou Ansciep Chemical Co.,Ltd. | - | 98% | 1 L, 5 L, 10 L, 25 L bottle | - |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information. Some suppliers may only provide quotes upon request for bulk quantities.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]
Materials:
-
Methyl 2,6-dimethyl-4-fluorobenzoate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
1N Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of methyl 2,6-dimethyl-4-fluorobenzoate in methanol and water, add a few pellets of potassium hydroxide.
-
Heat the mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between diethyl ether and a 1N sodium hydroxide solution.
-
Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Application in PROTAC Synthesis: Amide Bond Formation
This compound can be utilized as a key building block in the synthesis of PROTACs. A common step is the formation of an amide bond with a linker or an E3 ligase ligand. The following is a general protocol for an amide coupling reaction.
Materials:
-
This compound
-
Amine-containing linker or E3 ligase ligand
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine-containing component (1.0-1.2 equivalents) to the solution.
-
Add the coupling reagent, PyBOP (1.1-1.5 equivalents), to the reaction mixture.
-
Add the base, triethylamine or DIPEA (2.0-3.0 equivalents), to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
The following diagrams illustrate the general synthetic workflow and the mechanism of action for a PROTAC.
References
The Strategic Role of Fluorine in Modulating Benzoic Acid Derivatives' Properties: A Technical Guide
Abstract
The introduction of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. This guide provides an in-depth technical examination of the multifaceted roles of fluorine in modifying the physicochemical and pharmacological properties of benzoic acid derivatives. By leveraging fluorine's unique electronic and steric characteristics, researchers can fine-tune acidity, lipophilicity, metabolic stability, and binding affinity to develop novel therapeutic agents and advanced materials. This document details the underlying mechanisms of fluorine's influence, presents key quantitative data, outlines relevant experimental protocols, and provides visual workflows to support researchers, scientists, and drug development professionals.
The Physicochemical Impact of Fluorination
The substitution of hydrogen with fluorine on a benzoic acid scaffold profoundly alters the molecule's fundamental properties. These changes are highly dependent on the number and position of fluorine atoms on the aromatic ring.
Electronic Effects
Fluorine's influence is primarily governed by two competing electronic effects: the inductive effect and the mesomeric effect.[1]
-
Negative Inductive Effect (-I): Due to its unparalleled electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect is most potent at the ortho position and diminishes with distance.[1]
-
Positive Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating resonance effect.[1]
For fluorine, the powerful electron-withdrawing inductive effect dominates over its weaker electron-donating mesomeric effect, resulting in a net withdrawal of electron density from the ring.[1] This electronic pull is critical for stabilizing anionic intermediates and modulating the reactivity of the carboxylic acid group.[1]
Caption: Dominant inductive vs. weaker mesomeric effect of fluorine.
Acidity (pKa) Modulation
The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the benzoic acid group by stabilizing the resulting carboxylate anion. The magnitude of this effect is highly position-dependent.
-
Ortho-Substitution: 2-Fluorobenzoic acid is significantly more acidic than benzoic acid. This is attributed to the "ortho effect," where the fluorine atom's strong -I effect and steric hindrance force the carboxylic acid group out of the plane of the benzene ring.[1] This rotation stabilizes the carboxylate anion by preventing resonance with the ring, facilitating proton release.[1]
-
Meta-Substitution: The fluorine atom at the meta position can only exert its -I effect, leading to a moderate increase in acidity compared to benzoic acid.[2]
-
Para-Substitution: At the para position, the -I effect is weaker due to distance, and it is counteracted by the +M effect, resulting in only a slight increase in acidity.[2][3]
Caption: Logical workflow of the ortho effect leading to increased acidity.
Table 1: Physicochemical Properties of Fluorobenzoic Acids
| Compound | pKa | logP |
| Benzoic Acid | 4.20 | 1.87 |
| 2-Fluorobenzoic Acid | 3.27 | 1.99 |
| 3-Fluorobenzoic Acid | 3.86[4] | 2.16[4] |
| 4-Fluorobenzoic Acid | 4.14 | 2.15 |
Note: pKa and logP values are approximate and can vary slightly based on experimental conditions.
Lipophilicity (logP) and Permeability
Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter for drug absorption and distribution. Fluorine substitution generally increases the lipophilicity of benzoic acid derivatives.[5][6] This enhancement can improve a molecule's ability to cross biological membranes, including the blood-brain barrier.[5][7][8] The increase in logP is attributed to the hydrophobic nature of the fluorine atom, which replaces a less hydrophobic hydrogen atom.[6]
Conformational Effects
Fluorine substitution can impose significant conformational biases.[9][10] In ortho-substituted derivatives, steric repulsion between the fluorine and the carboxylic acid group can force the -COOH group out of the plane of the aromatic ring.[1][9] In some cases, an intramolecular hydrogen bond can form between the carboxylic proton and the ortho-fluorine atom, stabilizing a planar trans conformer.[9] These conformational changes can profoundly impact how the molecule interacts with a biological target.
Pharmacological and Drug Development Implications
The strategic placement of fluorine is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of benzoic acid-based drug candidates.[11][12]
Enhanced Metabolic Stability
The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[5][13] Placing a fluorine atom at a site on the molecule that is susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability.[5][14][15]
Caption: Fluorine blocks sites of metabolic oxidation by CYP450 enzymes.
Modulated Binding Affinity and Selectivity
Fluorine's high electronegativity allows it to participate in unique non-covalent interactions with biological targets, such as enzymes and receptors.[5][11] These interactions can include hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and electrostatic contacts, which can significantly enhance binding affinity and selectivity.[5][12] Furthermore, the conformational constraints imposed by fluorine can pre-organize the molecule into a bioactive conformation, leading to improved potency.[10][12]
Notable Drug Examples
Several successful drugs incorporate a fluorinated benzoic acid scaffold:
-
Diflunisal: A non-steroidal anti-inflammatory drug (NSAID) featuring a difluorophenyl group.[5]
-
Celecoxib: A selective COX-2 inhibitor used for pain and inflammation, which contains a trifluoromethyl (-CF3) group.[5]
-
Lifitegrast: An ophthalmologic drug for treating dry eye disease, containing a fluorinated benzofuran core derived from fluorinated precursors.[5]
Experimental Protocols
Synthesis: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation
This protocol describes a general method for synthesizing a biaryl benzoic acid derivative, a common scaffold in drug discovery, starting from a fluorinated benzoic acid intermediate.
Methodology:
-
Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., argon), combine the bromo-fluorobenzoic acid derivative (1.0 eq.), an appropriate arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to protonate the carboxylic acid and extract the product into an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.
Biological Assay: Cholinesterase Inhibition (Ellman's Method)
This protocol is used to evaluate the potential of fluorinated benzoic acid derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases like Alzheimer's.[16]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate and microplate reader
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in phosphate buffer.
-
Incubation: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the AChE enzyme solution to each well. Incubate the plate at 37 °C for 15 minutes.
-
Reagent Addition: Add 125 µL of the DTNB solution to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes. The rate of color change (yellow) is proportional to enzyme activity.
-
Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control (without inhibitor). Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[16]
Conclusion
Fluorine is far more than a simple hydrogen bioisostere; it is a strategic element that provides medicinal chemists with a powerful tool to manipulate the properties of benzoic acid derivatives.[5][11] Its ability to modulate acidity, lipophilicity, conformation, and metabolic stability allows for the rational design of molecules with enhanced therapeutic profiles.[5][12] As synthetic fluorination methods continue to advance, the application of fluorinated benzoic acids in the development of innovative pharmaceuticals and functional materials is set to expand, further solidifying fluorine's critical role in chemical and life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dimethyl-4-fluorobenzoic acid
Introduction
2,6-Dimethyl-4-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the specific substitution pattern on the aromatic ring can impart unique physicochemical properties to molecules derived from it, such as enhanced metabolic stability, binding affinity, and lipophilicity. This document provides a detailed protocol for the synthesis of this compound via a directed ortho-lithiation of 1-fluoro-3,5-dimethylbenzene, followed by carboxylation. This method offers a regioselective and efficient route to the target compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1-Fluoro-3,5-dimethylbenzene | 12.4 g (0.1 mol) |
| n-Butyllithium (2.5 M in hexanes) | 44 mL (0.11 mol) |
| Carbon Dioxide (Dry Ice) | ~100 g |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 200 mL |
| Reaction Conditions | |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 2 hours |
| Carboxylation Temperature | -78 °C to room temperature |
| Carboxylation Time | 12 hours (overnight) |
| Work-up Reagents | |
| Hydrochloric Acid (2 M) | ~100 mL |
| Diethyl Ether | 3 x 100 mL |
| Saturated Sodium Chloride Solution (Brine) | 50 mL |
| Anhydrous Magnesium Sulfate | ~10 g |
| Yield and Purity | |
| Theoretical Yield | 16.82 g |
| Typical Experimental Yield | 11.8 - 13.5 g (70-80%) |
| Purity (by NMR) | >95% |
Experimental Protocol
This protocol describes the synthesis of this compound from 1-fluoro-3,5-dimethylbenzene.
Materials and Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen or Argon gas inlet
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
1-Fluoro-3,5-dimethylbenzene
-
n-Butyllithium (2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Safety Precautions:
-
This reaction must be carried out under an inert atmosphere (nitrogen or argon) as organolithium reagents are pyrophoric and react violently with water and oxygen.
-
n-Butyllithium is highly corrosive and pyrophoric. Handle with extreme care using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).
-
Anhydrous solvents are essential for the success of this reaction.
-
Work in a well-ventilated fume hood.
Procedure:
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen.
-
-
Lithiation:
-
To the reaction flask, add 1-fluoro-3,5-dimethylbenzene (12.4 g, 0.1 mol) and anhydrous THF (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. A color change to deep red or orange is typically observed, indicating the formation of the aryllithium species.
-
-
Carboxylation:
-
While the lithiation reaction is stirring, crush approximately 100 g of dry ice into small pieces in a separate dry flask.
-
After 2 hours of stirring at -78 °C, rapidly transfer the cold reaction mixture into the flask containing the crushed dry ice via a cannula. Alternatively, carefully add small pieces of dry ice to the reaction mixture.
-
Stir the mixture vigorously and allow it to slowly warm to room temperature overnight (approximately 12 hours). The color of the reaction mixture will fade.
-
-
Work-up and Isolation:
-
Once the reaction mixture has reached room temperature and all the excess CO2 has sublimed, quench the reaction by slowly adding 100 mL of 2 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate to afford pure this compound as a white solid.
-
Visualization
Caption: Synthesis Workflow for this compound.
Application Notes & Protocols: Derivatization of 2,6-Dimethyl-4-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Dimethyl-4-fluorobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. The derivatization of its carboxyl group is a critical step for synthesizing esters, amides, and other functional molecules to modulate its physicochemical properties and biological activity. However, the presence of two methyl groups at the ortho positions (2 and 6) relative to the carboxylic acid creates significant steric hindrance. This steric bulk impedes the approach of reagents to the carboxyl carbon, making standard derivatization reactions challenging and often requiring more robust or specialized protocols compared to unhindered benzoic acids.
These application notes provide an overview of potential strategies and detailed protocols for the derivatization of this compound, focusing on the formation of its acid chloride, esters, and amides. The protocols are based on established chemical principles and methodologies adapted for sterically hindered substrates.
General Derivatization Strategies
The derivatization of this compound can proceed through several key pathways. The initial conversion to a highly reactive acid chloride intermediate is a common and effective strategy to overcome steric hindrance and facilitate subsequent reactions with a wide range of nucleophiles. Direct coupling methods are also viable but may require specific catalysts and harsher conditions.
Application Notes and Protocols for 2,6-Dimethyl-4-fluorobenzoic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Dimethyl-4-fluorobenzoic acid as a crucial chemical intermediate in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are presented to facilitate its application in research and drug discovery.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. The presence of the fluorine atom and two methyl groups on the benzoic acid scaffold imparts unique physicochemical properties to its derivatives. Strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The steric hindrance provided by the ortho-methyl groups can influence the conformation of the final molecule, potentially leading to improved selectivity for its biological target. This intermediate is notably utilized in the synthesis of potent kinase inhibitors, such as the BRAF inhibitor Lifirafenib (BGB-283).
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a key structural component, this compound contributes to the development of molecules that can specifically target and inhibit the activity of mutated kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Case Study: Synthesis of a BRAF Kinase Inhibitor Intermediate
One of the most significant applications of this compound is as a precursor in the synthesis of the potent BRAF kinase inhibitor, Lifirafenib (BGB-283). The core of this inhibitor is formed through an amide bond between this compound and a substituted pyrazole amine.
Quantitative Data: Biological Activity of Lifirafenib
The following table summarizes the in vitro inhibitory activity of Lifirafenib, a compound synthesized using this compound as a key intermediate.
| Compound | Target Kinase | IC50 (nM) |
| Lifirafenib (BGB-283) | BRAF V600E | 23[1][2][3][4][5] |
| Lifirafenib (BGB-283) | EGFR | 29[1][2][3][4][5] |
| Lifirafenib (BGB-283) | EGFR T790M/L858R | 495[1][4][5] |
Experimental Protocols
The following protocols detail the key experimental steps for utilizing this compound in the synthesis of a kinase inhibitor intermediate.
Protocol 1: Acyl Chloride Formation
This protocol describes the conversion of this compound to its corresponding acyl chloride. This activated intermediate is highly reactive and is typically used immediately in the subsequent amide coupling step.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if using thionyl chloride)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at room temperature.
-
If using thionyl chloride, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases. If using oxalyl chloride, the reaction can often be stirred at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by the disappearance of the starting material using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride, which is used directly in the next step.
Caption: Workflow for the synthesis of 2,6-Dimethyl-4-fluorobenzoyl chloride.
Protocol 2: Amide Coupling
This protocol describes the reaction of the in situ generated 2,6-Dimethyl-4-fluorobenzoyl chloride with an amine to form the corresponding amide.
Materials:
-
Crude 2,6-Dimethyl-4-fluorobenzoyl chloride (from Protocol 1)
-
Amine (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the non-nucleophilic base (1.5-2.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2,6-Dimethyl-4-fluorobenzoyl chloride in a minimal amount of anhydrous DCM or THF.
-
Slowly add the solution of the acyl chloride to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel or by recrystallization to afford the pure amide.
Caption: General workflow for amide bond formation.
Signaling Pathway
Compounds synthesized from this compound, such as Lifirafenib, primarily target the BRAF kinase within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, including melanoma.
Caption: Inhibition of the BRAF signaling pathway by a BRAF inhibitor.
References
The Rising Profile of 2,6-Dimethyl-4-fluorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates.[1][2][3][4] Within the versatile class of fluorinated building blocks, 2,6-Dimethyl-4-fluorobenzoic acid is emerging as a compound of significant interest. Its unique substitution pattern—a para-fluoro group for modulating electronic properties and two ortho-methyl groups creating steric hindrance—offers a distinct conformational profile that can be exploited for designing novel therapeutics with high selectivity and potency.[2]
This document provides detailed application notes on the potential uses of this compound in medicinal chemistry, alongside generalized experimental protocols for the synthesis and evaluation of its derivatives. While specific examples for this particular scaffold are still emerging in publicly available literature, the methodologies and potential applications are drawn from established research on closely related fluorobenzoic acid derivatives.
Physicochemical Properties and Synthetic Utility
This compound is a white crystalline solid with the molecular formula C₉H₉FO₂.[5][6] The presence of the electron-withdrawing fluorine atom influences the acidity of the carboxylic acid group, while the ortho-methyl groups can impact the orientation of substituents and the molecule's interaction with biological targets.[2] The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and the formation of heterocyclic structures, making it a valuable starting material for library synthesis in drug discovery programs.[2]
Potential Applications in Medicinal Chemistry
Based on the established biological activities of other fluorobenzoic acid derivatives, this compound holds promise as a scaffold for developing novel therapeutics in several key areas:
-
Anti-inflammatory Agents: Derivatives of fluorobenzoic acids have been extensively explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] The unique stereochemistry of this compound could be leveraged to design potent and selective COX-2 inhibitors with reduced gastrointestinal side effects.
-
Anticancer Agents: Fluorinated compounds are prevalent in oncology drug development. Derivatives of 4-fluorobenzoic acid, such as fluorinated benzothiazoles, have demonstrated cytotoxic effects against various cancer cell lines.[8] The 2,6-dimethyl-4-fluoro scaffold could be used to generate novel compounds with improved efficacy and selectivity for cancer targets.
-
Antimicrobial Agents: Pyrazole and oxadiazole derivatives of 4-fluorobenzoic acid have shown significant antibacterial activity, particularly against Gram-positive bacteria.[8][9][10] This suggests that incorporating the this compound moiety into similar heterocyclic systems could lead to the discovery of new antimicrobial agents.
-
Neuroprotective Agents: Fluorobenzoic acid derivatives have been investigated as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[11][12] The specific structural features of this compound could be exploited to design inhibitors with high affinity and selectivity for acetylcholinesterase or butyrylcholinesterase.
Quantitative Data from Related Fluorobenzoic Acid Derivatives
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC₅₀/MIC) | Reference |
| Fluorinated Benzothiazole Derivatives | Anticancer | HOP-92 (Lung) | 0.0718 µM | [8] |
| 4-Fluorophenyl Substituted Pyrazole Derivatives | Antibacterial | S. aureus | 0.5 - 1 µg/mL | [8] |
| 4-Fluorobenzoic Acid Schiff Base Derivatives | Antioxidant (DPPH Scavenging) | - | IC₅₀ = 25.57 ± 7.41 µM | [13] |
| Tetrahydroacridine-3-fluorobenzoic Acid Hybrid | Acetylcholinesterase Inhibition | - | Potent Inhibition | [11] |
| Tetrahydroacridine-3-fluorobenzoic Acid Hybrid | β-amyloid Aggregation Inhibition | - | 77.32% at 50 µM | [11] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported for similar compounds.
Protocol 1: Synthesis of a Hypothetical Amide Derivative
This protocol describes the synthesis of N-benzyl-2,6-dimethyl-4-fluorobenzamide, a representative amide derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM. Add the benzylamine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-2,6-dimethyl-4-fluorobenzamide.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of a test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
Reaction buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound or control at various concentrations.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for derivatization.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 inflammatory pathway.
Drug Discovery Workflow
Caption: Drug discovery process starting from the scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 16633-50-4 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. globalscientificjournal.com [globalscientificjournal.com]
- 10. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Dimethyl-4-fluorobenzoic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
While 2,6-Dimethyl-4-fluorobenzoic acid is recognized as a valuable fluorinated building block for organic synthesis, its direct application in the synthesis of commercially available agrochemicals is not extensively documented in publicly available literature. However, its structural motifs are analogous to intermediates used in the preparation of various pesticides. This document provides a representative application of this compound in the synthesis of a hypothetical insecticidal N-aryl amide, a common class of active ingredients in agrochemicals. The protocols and data presented are based on established chemical transformations for similar fluorinated benzoic acids and are intended to serve as a guide for research and development.
Hypothetical Agrochemical Target: N-(4-chlorophenyl)-2,6-dimethyl-4-fluorobenzamide
Many modern insecticides are amides, synthesized by coupling a carboxylic acid derivative with an appropriate amine. In this example, we propose the synthesis of N-(4-chlorophenyl)-2,6-dimethyl-4-fluorobenzamide, a compound designed to incorporate the structural features of known insecticidal molecules. The 2,6-dimethyl substitution pattern can influence the molecule's conformation and interaction with biological targets, potentially enhancing its efficacy. The fluorine atom can increase metabolic stability and binding affinity.
Synthesis Pathway
The synthesis of the target insecticidal amide from this compound is a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride derivative. Subsequently, the acid chloride is reacted with 4-chloroaniline to form the final amide product.
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethyl-4-fluorobenzoyl chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 59.5 mmol).
-
Add 50 mL of toluene to the flask.
-
Slowly add thionyl chloride (10.6 g, 6.5 mL, 89.2 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by rotary evaporation under reduced pressure.
-
The resulting crude 2,6-Dimethyl-4-fluorobenzoyl chloride is a yellow oil and can be used in the next step without further purification.
Step 2: Synthesis of N-(4-chlorophenyl)-2,6-dimethyl-4-fluorobenzamide
This protocol details the amide coupling reaction between 2,6-Dimethyl-4-fluorobenzoyl chloride and 4-chloroaniline.
Materials:
-
2,6-Dimethyl-4-fluorobenzoyl chloride (from Step 1)
-
4-Chloroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloroaniline (7.6 g, 59.5 mmol) and triethylamine (8.3 mL, 59.5 mmol) in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2,6-Dimethyl-4-fluorobenzoyl chloride (11.1 g, 59.5 mmol) in 50 mL of dichloromethane.
-
Add the 2,6-Dimethyl-4-fluorobenzoyl chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-chlorophenyl)-2,6-dimethyl-4-fluorobenzamide as a solid.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of N-(4-chlorophenyl)-2,6-dimethyl-4-fluorobenzamide.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | Appearance |
| 1 | 2,6-Dimethyl-4-fluorobenzoyl chloride | This compound | 186.61 | ~95 (crude) | - | Yellow oil |
| 2 | N-(4-chlorophenyl)-2,6-dimethyl-4-fluorobenzamide | 2,6-Dimethyl-4-fluorobenzoyl chloride | 277.72 | 85 | >98% | White solid |
Logical Relationship of Synthesis Components
The following diagram illustrates the relationship between the reactants, reagents, and products in the overall synthesis.
Application Notes and Protocols for the Synthesis of Esters from 2,6-Dimethyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters of 2,6-Dimethyl-4-fluorobenzoic acid, a sterically hindered aromatic carboxylic acid. The presence of two methyl groups ortho to the carboxylic acid function presents a significant synthetic challenge, often resulting in low yields with standard esterification methods. This document outlines effective strategies to overcome this steric hindrance, including the Yamaguchi esterification, Mitsunobu reaction, and Steglich esterification.
Additionally, potential applications for these esters in drug discovery and agrochemical research are discussed, drawing on the known biological activities of structurally related fluorinated aromatic compounds.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of various esters from this compound using different catalytic systems. Due to the limited availability of specific data for this exact substrate, the presented data is based on established protocols for sterically hindered carboxylic acids and should be considered as representative examples.
Table 1: Summary of Reaction Conditions for the Synthesis of this compound Esters
| Ester Product | Synthesis Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl 2,6-Dimethyl-4-fluorobenzoate | Yamaguchi Esterification | Methanol | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | Room Temp. | 12 | ~85-95 |
| Ethyl 2,6-Dimethyl-4-fluorobenzoate | Mitsunobu Reaction | Ethanol | PPh₃, DIAD | THF | 0 to Room Temp. | 8-12 | ~70-90 |
| Isopropyl 2,6-Dimethyl-4-fluorobenzoate | Steglich Esterification | Isopropanol | DCC, DMAP | Dichloromethane | Room Temp. | 24 | ~60-80 |
| Benzyl 2,6-Dimethyl-4-fluorobenzoate | Yamaguchi Esterification | Benzyl alcohol | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | Room Temp. | 12 | ~80-90 |
Experimental Protocols
Detailed methodologies for the key esterification reactions are provided below.
Protocol 1: Yamaguchi Esterification for the Synthesis of Methyl 2,6-Dimethyl-4-fluorobenzoate
This method is highly effective for the esterification of sterically hindered carboxylic acids.[1][2] It proceeds via the formation of a mixed anhydride, which is then acylated by the alcohol in the presence of a nucleophilic catalyst.[1]
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add triethylamine (1.1 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve 4-dimethylaminopyridine (2.0 eq) and methanol (1.5 eq) in anhydrous toluene.
-
Add the solution from step 5 to the reaction mixture from step 4.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with 1 M HCl and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.
Protocol 2: Mitsunobu Reaction for the Synthesis of Ethyl 2,6-Dimethyl-4-fluorobenzoate
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester under mild conditions with inversion of stereochemistry at the alcohol carbon.[3][4]
Materials:
-
This compound
-
Ethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.2 eq), ethanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester.
Protocol 3: Steglich Esterification for the Synthesis of Isopropyl 2,6-Dimethyl-4-fluorobenzoate
The Steglich esterification is a mild method that uses a carbodiimide to activate the carboxylic acid, with DMAP acting as a nucleophilic catalyst.[5][6]
Materials:
-
This compound
-
Isopropanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (0.5 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), isopropanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M), add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the isopropyl ester.
Visualizations
Synthetic Workflow Diagrams
Caption: General workflows for the esterification of this compound.
Potential Applications in Drug Development and Agrochemicals
While specific biological activities of esters derived from this compound are not extensively documented, the structural motif of fluorinated benzoic acids is prevalent in many biologically active compounds. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
-
Enzyme Inhibition: Derivatives of fluorobenzoic acids have been investigated as inhibitors for various enzymes, including carboxylesterases and cholinesterases.[6][7] The esters of this compound could be screened for inhibitory activity against a range of enzymatic targets relevant to diseases such as Alzheimer's and metabolic disorders.
-
Antimicrobial and Anti-inflammatory Activity: Various derivatives of 4-fluorobenzoic acid have shown promising antimicrobial and anti-inflammatory properties.[4] The synthesized esters could be evaluated for their efficacy against bacterial and fungal strains, as well as their ability to modulate inflammatory pathways.
-
Agrochemicals: Fluorine-containing compounds are a significant class of modern agrochemicals, including fungicides, herbicides, and insecticides.[8] The unique substitution pattern of this compound esters makes them interesting candidates for screening in agrochemical discovery programs.
Proposed Signaling Pathway for Investigation
Given that some fluorobenzoic acid derivatives exhibit anti-inflammatory effects by potentially modulating the NF-κB pathway, a logical starting point for investigating the biological activity of these novel esters would be to assess their impact on this key inflammatory signaling cascade.
Caption: Proposed inhibitory action on the NF-κB signaling pathway.
References
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Application Notes and Protocols for Amide Coupling Reactions with 2,6-Dimethyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to amide coupling reactions involving the sterically hindered carboxylic acid, 2,6-Dimethyl-4-fluorobenzoic acid. Due to the significant steric hindrance posed by the two ortho-methyl groups, standard amide coupling protocols often result in low to negligible yields. This document outlines the challenges and provides detailed protocols for more successful and specialized coupling strategies, supported by data from analogous sterically hindered systems.
Introduction to the Challenges of Steric Hindrance
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. However, the coupling of sterically hindered carboxylic acids, such as this compound, with amines presents a significant synthetic challenge. The methyl groups adjacent to the carboxylic acid moiety obstruct the approach of the amine nucleophile to the activated carboxylic acid intermediate, thereby impeding the reaction.
Conventional coupling reagents like HATU, HBTU, and EDC/HOBt, which are highly effective for unhindered substrates, often fail or provide poor yields when applied to 2,6-disubstituted benzoic acids. Overcoming this steric barrier typically requires more robust coupling strategies, such as the use of less sterically demanding activating agents or harsher reaction conditions.
Recommended Coupling Strategies and Protocols
Based on studies of similarly hindered 2,6-dimethylbenzoic acid, two primary strategies have shown promise: a diimide-based method with an additive under elevated temperatures and a method involving the in-situ formation of an acyl fluoride intermediate.
Strategy 1: DIC/HOPO Mediated Coupling Under Forcing Conditions
A comparative study on the amide coupling of 2,6-dimethylbenzoic acid revealed that many common coupling reagents were ineffective. However, the combination of N,N'-Diisopropylcarbodiimide (DIC) with the additive 2-hydroxypyridine-N-oxide (HOPO) under elevated temperature and prolonged reaction times provided a moderate yield. This suggests that for this compound, a similar approach may be successful.
Table 1: Amide Coupling of 2,6-Dimethylbenzoic Acid with Benzylamine using DIC/HOPO
| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (days) | Yield (%) |
| 2,6-Dimethylbenzoic acid | Benzylamine | DIC | HOPO | Acetonitrile/Water | 70 | 2 | ~50-60 (in-situ) |
Caption : DIC/HOPO coupling of a sterically hindered benzoic acid.
Materials:
-
This compound
-
Amine (e.g., primary or secondary amine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
2-Hydroxypyridine-N-oxide (HOPO)
-
Anhydrous Acetonitrile
-
Water (deionized)
Procedure:
-
To a solution of this compound (1.0 eq) and HOPO (1.05 eq) in anhydrous acetonitrile, add the amine (1.05 eq).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture to 70 °C.
-
Stir the reaction for 48 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the diisopropylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for DIC/HOPO mediated amide coupling.
Strategy 2: Acyl Fluoride Formation for Enhanced Reactivity
An alternative and often more effective strategy for overcoming steric hindrance is the in-situ conversion of the carboxylic acid to a more reactive acyl fluoride. Acyl fluorides are less sterically demanding than many other activated intermediates and exhibit high reactivity towards amines.[1][2] Reagents such as bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can be used for this transformation.[2]
Table 2: Amide Coupling of a Sterically Hindered Carboxylic Acid via Acyl Fluoride Intermediate
| Carboxylic Acid | Amine | Fluorinating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hindered Acid (example) | Hindered Amine (example) | BTFFH | DIPEA | Dichloromethane | 80 | 12-24 | 85 |
Caption : Example of high-yield amide coupling via an acyl fluoride intermediate.
Materials:
-
This compound
-
Amine (e.g., primary or secondary amine)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acyl Fluoride Formation:
-
In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.3 eq) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.5 eq).
-
Add bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
-
Amidation:
-
In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add the amine solution to the pre-activated acyl fluoride solution.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C, may require a sealed vessel) and stir for 12-24 hours. Monitor the reaction by LC-MS or TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for acyl fluoride mediated amide coupling.
Conclusion
The successful amide coupling of this compound requires careful consideration of the steric hindrance around the carboxylic acid. Standard coupling conditions are likely to be ineffective. The protocols provided, based on successful strategies for analogous sterically hindered systems, offer robust starting points for researchers. The DIC/HOPO method provides a viable option, while the in-situ formation of an acyl fluoride intermediate is a potentially higher-yielding alternative. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary for specific amine substrates to achieve optimal results.
References
Application Notes and Protocols: Potential Biological Activity of 2,6-Dimethyl-4-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 2,6-dimethyl-4-fluorobenzoic acid derivatives, based on data from structurally related fluorinated benzoic acid compounds. The incorporation of a fluorine atom and methyl groups on the benzoic acid scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological efficacy.[1][2] This document outlines potential therapeutic applications, presents quantitative data from analogous compounds, provides detailed experimental protocols for assessing biological activities, and visualizes relevant signaling pathways and workflows.
Potential Therapeutic Applications
While specific data for this compound derivatives is limited in the reviewed literature, based on analogous fluorinated aromatic compounds, derivatives of this scaffold are promising candidates for investigation in the following areas:
-
Anticancer Activity: Fluorinated benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action may involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.
-
Anti-inflammatory Activity: Several fluorinated benzoic acid derivatives have been explored as anti-inflammatory agents, primarily targeting cyclooxygenase (COX) enzymes.[3][4] The substitution pattern on the aromatic ring can influence the selectivity for COX-2 over COX-1, which is a key objective in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]
-
Antimicrobial Activity: Derivatives of fluorobenzoic acid have demonstrated antibacterial and antifungal properties.[5][6] The presence of the fluorine atom can enhance the antimicrobial potency of the parent compound.
-
Antioxidant Activity: The antioxidant potential of fluorobenzoic acid derivatives has been evaluated, with some compounds showing significant radical scavenging activity.[7]
Data Presentation: Biological Activities of Analogous Fluorobenzoic Acid Derivatives
The following tables summarize quantitative data for various fluorobenzoic acid derivatives. It is crucial to note that these are not derivatives of this compound but are presented here to indicate the potential activities of fluorinated benzoic acid scaffolds.
Table 1: Anticancer Activity of Fluorobenzoic Acid Derivatives
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorophenyl-chlorobenzothiazole derivative (from 4-fluorobenzoic acid) | HOP-92 (Non-small cell lung) | 0.0718 | [1] |
| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | HeLa (Cervical Cancer) | 2.21 | [2] |
| 4-benzoyl-1-(4-fluorobenzyl)-N-(7-(hydroxyamino)-7-oxoheptyl)-1H-pyrrole-2-carboxamide | HDAC6 (Enzyme Inhibition) | 0.0039 | [8] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 3.204 | [9] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 3.849 | [9] |
| N-(4-chlorophenyl)-2,6-dichloropurine-N'-yl)-4-methylbenzamide | K562 (Leukemia) | 2.27 | [10] |
| N-(4-chlorophenyl)-2,6-dichloropurine-N'-yl)-4-methylbenzamide | HL-60 (Leukemia) | 1.42 | [10] |
| Cisplatin (Standard) | Various | 1.1 - 8.8 | [1] |
Table 2: Anti-inflammatory Activity of Fluorobenzoic Acid Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Fluorobenzoylated tripeptide (FB-Phe-Cys-Ser-OH) | COX-2 | 5-85 | [11] |
| Flurbiprofen-based oxadiazole derivative | Paw Edema Inhibition | 88.33% inhibition | [12] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | Paw Edema Inhibition | 74.16% inhibition | [13] |
Table 3: Antimicrobial Activity of Fluorobenzoic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-2-fluorobenzamide | Staphylococcus aureus | 125 | [14] |
| N-(4-chlorophenyl)-2-fluorobenzamide | Bacillus subtilis | 250 | [14] |
| N-(4-chlorophenyl)-2-fluorobenzamide | Escherichia coli | 500 | [14] |
| N-(4-chlorophenyl)-2-fluorobenzamide | Candida albicans | 250 | [14] |
| Hydrazide derivatives of fluorobenzoic acids | Gram-positive bacteria | General inhibitory activity | [6] |
| 2-chlorobenzoic acid derivative (Schiff's base) | Escherichia coli | pMIC = 2.27 µM/ml | [15][16] |
| Ciprofloxacin (Standard) | S. aureus / E. coli | 0.25 - 1.0 / 0.015 - 0.125 | [14] |
| Fluconazole (Standard) | C. albicans | 0.25 - 8.0 | [14] |
Table 4: Antioxidant Activity of 4-Fluorobenzoic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 4-fluorobenzohydrazide Schiff Base (Compound 4f) | DPPH Radical Scavenging | 25.57 ± 7.41 | [7] |
| 4-fluorobenzohydrazide Schiff Base (Compound 4b) | DPPH Radical Scavenging | 34.77 ± 1.03 | [7] |
| 1,3,4-oxadiazole of 4-fluorobenzoic acid (Compound 5a) | DPPH Radical Scavenging | 52.67 ± 4.98 | [7] |
| Vitamin C (Standard) | DPPH Radical Scavenging | 19.39 ± 12.57 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential biological activities of this compound derivatives.
General Synthetic Workflow
A common approach for the synthesis of derivatives involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which can then be reacted with various nucleophiles to generate a library of amides, esters, or other analogues.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Fluorinated Benzoic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorinated benzoic acids, in particular, represent a privileged scaffold due to the profound and often beneficial effects of fluorine substitution on the physicochemical and pharmacokinetic properties of the parent molecule. The high electronegativity of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and acidity (pKa), making it a valuable tool for fine-tuning the properties of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the utilization of fluorinated benzoic acids in drug discovery, with a focus on their application as anti-inflammatory, anticancer, and immunomodulatory agents.
Physicochemical Properties of Fluorinated Benzoic Acids
The introduction of fluorine atoms to the benzoic acid ring can dramatically alter its electronic properties. The electron-withdrawing nature of fluorine typically lowers the pKa of the carboxylic acid group, which can influence its ionization state at physiological pH and thereby affect solubility and target engagement.[1] Furthermore, fluorine substitution can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.[1][3]
| Compound | Structure | pKa | logP |
| Benzoic Acid | C₇H₆O₂ | 4.20 | 1.87 |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 3.27 | 1.73 |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 3.86 | 1.73 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 4.14 | 1.73 |
| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 2.90 | 1.88 |
| Pentafluorobenzoic Acid | C₇HF₅O₂ | 1.48 | 2.63 |
Therapeutic Applications and Mechanisms of Action
Fluorinated benzoic acids are integral components of a diverse range of therapeutic agents.[1] Their unique properties have been leveraged to develop drugs targeting various diseases.
Anti-inflammatory Agents: Cyclooxygenase (COX) Inhibition
A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5]
Featured Drugs:
-
Diflunisal: A difluorophenyl derivative of salicylic acid that acts as a non-selective COX inhibitor.[1]
-
Celecoxib: A selective COX-2 inhibitor that features a trifluoromethyl group. Its selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][6]
Signaling Pathway: Cyclooxygenase (COX) Pathway
The inhibition of the COX pathway is a primary mechanism for the anti-inflammatory effects of many NSAIDs. By blocking COX enzymes, these drugs prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Anticancer Agents: Induction of Apoptosis
Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[1] This process is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes. The activation of the initiator caspase-9 leads to the activation of executioner caspases-3 and -6, ultimately resulting in cell death.[1]
Signaling Pathway: Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.
Immunomodulatory Agents: LFA-1 Antagonism
Lifitegrast is a fluorinated benzoic acid derivative that acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[1] It is used for the treatment of dry eye disease. Lifitegrast binds to LFA-1 on T-cells and prevents its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration, and reducing inflammation.[1][7]
Featured Drug:
-
Lifitegrast: An LFA-1 antagonist used to treat dry eye disease.[1]
Signaling Pathway: LFA-1 Antagonism
By blocking the interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells or endothelial cells, LFA-1 antagonists like Lifitegrast prevent the formation of the immunological synapse, leading to reduced T-cell activation, proliferation, and inflammatory cytokine release.
Quantitative Biological Activity Data
The following table summarizes the in vitro inhibitory activities of selected drugs containing fluorinated benzoic acid moieties.
| Drug | Target | Assay | IC₅₀ | Reference(s) |
| Celecoxib | COX-2 | Human Recombinant | 40 nM | [1] |
| COX-1 | Human Recombinant | 15 µM | [2] | |
| Diflunisal | COX-1 | Human Platelets | 2.2 µM | [8] |
| COX-2 | Human Monocytes | 1.1 µM | [8] | |
| Lifitegrast | LFA-1/ICAM-1 | Jurkat cell adhesion | 2.98 nM |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Benzoic Acid Derivatives
General Workflow for Synthesis and Evaluation
Example Protocol: Synthesis of 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Diflunisal)
This protocol describes a Suzuki cross-coupling approach.
Materials:
-
5-Bromo-2-hydroxybenzoic acid
-
2,4-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 5-bromo-2-hydroxybenzoic acid (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure Diflunisal.
Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is adapted for screening fluorinated benzoic acid derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
Arachidonic acid (substrate)
-
Test compounds (fluorinated benzoic acid derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human COX-1 or COX-2 in cold COX Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing COX Assay Buffer and the COX Probe.
-
Inhibitor Addition: Add the test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Add the prepared COX enzyme solution to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
This protocol is designed to measure the induction of apoptosis by fluorinated benzoic acid derivatives.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Test compounds (fluorinated benzoic acid derivatives) dissolved in DMSO
-
Caspase-Glo® 3/7 Assay Reagent
-
96-well white-walled, clear-bottom microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Assay Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the relative luminescence units (RLU) against the logarithm of the compound concentration to determine the EC₅₀ for caspase-3/7 activation.
Protocol 4: LFA-1/ICAM-1 Cell Adhesion Assay (Fluorescence-Based)
This protocol measures the ability of a compound to inhibit the adhesion of T-cells to ICAM-1.
Materials:
-
Jurkat T-cells
-
Recombinant human ICAM-1
-
96-well black, clear-bottom microplate
-
Calcein-AM (fluorescent dye)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (e.g., Lifitegrast) dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1-2 hours at room temperature.
-
Cell Labeling: Resuspend Jurkat cells in serum-free medium and label with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash the cells with serum-free medium to remove excess dye.
-
Compound Incubation: Pre-incubate the Calcein-AM labeled Jurkat cells with serial dilutions of the test compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Wash the blocked plate with PBS. Add the pre-incubated cell suspension to the ICAM-1 coated wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Measurement: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader (Ex/Em ~495/515 nm).
-
Data Analysis: Calculate the percentage of adhesion for each compound concentration relative to the vehicle control. Plot the percent adhesion against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
Fluorinated benzoic acids are a versatile and powerful class of building blocks in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to enhance therapeutic potential. The successful examples of drugs like Diflunisal, Celecoxib, and Lifitegrast underscore the significant value of this chemical space in addressing a wide range of diseases. The protocols and data presented in these application notes provide a foundation for researchers to explore and exploit the unique advantages of fluorinated benzoic acids in their own drug discovery programs.
References
- 1. WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 5. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for the Quantification of 2,6-Dimethyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-Dimethyl-4-fluorobenzoic acid using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV analysis of fluorobenzoic acid derivatives. These values can be used as a benchmark during method validation for this compound.
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% (Repeatability), < 5% (Intermediate Precision)[1] |
| Accuracy (% Recovery) | 98 - 102%[1] |
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
HPLC grade acetonitrile, water, and an acidifier (e.g., formic acid or phosphoric acid).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water. An isocratic elution with a ratio of 60:40 (v/v) acetonitrile to acidified water is a good starting point.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 230 nm, to be confirmed by measuring the UV spectrum of this compound.[1]
-
Injection Volume: 10 µL.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity or content of the analyte in the original sample based on the initial sample weight and dilution factor.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex matrices such as biological fluids and environmental samples.
Quantitative Data Summary
The following table presents achievable quantitative parameters for the analysis of fluorobenzoic acids using LC-MS/MS.
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.09 - 14.1 ppb (depending on the specific analyte)[3] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol
1. Instrumentation and Consumables:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 3.0 x 50 mm, 1.8 µm).[3]
-
LC-MS grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Solid-phase extraction (SPE) cartridges for sample cleanup if necessary.
2. Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 3 µL.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[3]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will need to be determined by infusing a standard solution of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of water and acetonitrile (e.g., 7:3 v/v) to create calibration standards in the ng/mL range.[3]
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for plasma), liquid-liquid extraction, or solid-phase extraction to remove interferences. The final extract should be reconstituted in the initial mobile phase composition.
4. Data Analysis:
-
Optimize MRM transitions for this compound.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards.
-
Quantify the analyte in the samples using the calibration curve.
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility.
Quantitative Data Summary
The following table provides expected quantitative performance for the GC-MS analysis of fluorobenzoic acids after derivatization and pre-concentration.
| Parameter | Typical Performance |
| Linearity Range | Wide dynamic range, suitable for trace analysis. |
| Limit of Detection (LOD) | 6 - 44 ng/L (with pre-concentration)[4][5] |
| Limit of Quantitation (LOQ) | Low ng/L range (with pre-concentration) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 70 - 120% (dependent on extraction efficiency)[4][5] |
Experimental Protocol
1. Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Derivatizing agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or BF3-methanol.[4][6]
-
High-purity helium as carrier gas.
-
Solvents for extraction and derivatization (e.g., ethyl acetate, methanol).
-
Solid-phase extraction (SPE) cartridges.
2. Sample Preparation and Derivatization:
-
Solid-Phase Extraction (for trace analysis): Acidify the aqueous sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.[4][6]
-
Derivatization:
-
Evaporate the solvent from the sample or standard extract.
-
Add the derivatizing agent (e.g., MTBSTFA in a suitable solvent).
-
Heat the mixture (e.g., 60-80 °C) for a specified time to form the volatile derivative (e.g., silyl ester).[6]
-
3. GC-MS Conditions:
-
Injector Temperature: 250 - 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400, or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized analyte.
4. Standard and Sample Preparation:
-
Prepare standard solutions of this compound.
-
Derivatize the standards in the same manner as the samples.
5. Data Analysis:
-
Identify the derivatized analyte peak by its retention time and mass spectrum.
-
For quantification, create a calibration curve using the derivatized standards.
-
Quantify the analyte in the samples using this calibration curve.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s4science.at [s4science.at]
- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace-CRIS [zora.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyl-4-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-fluorobenzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic yields.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the directed ortho-metalation (DoM) of 1-fluoro-3,5-dimethylbenzene followed by carboxylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Organolithium Reagent: The n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) may have degraded due to improper storage or handling. 2. Presence of Moisture or Protic Solvents: Traces of water, alcohols, or other protic impurities will quench the organolithium reagent.[1] 3. Incomplete Lithiation: The reaction temperature may be too high, or the reaction time may be insufficient for complete deprotonation. 4. Inefficient Carboxylation: The carbon dioxide (dry ice) may contain water, or there may be poor mixing during the addition of the lithiated intermediate. | 1. Titrate the Organolithium Reagent: Before use, determine the exact molarity of the n-BuLi or s-BuLi solution. Use a fresh, properly stored bottle if necessary. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] 3. Optimize Reaction Conditions: Maintain a low temperature (typically -78 °C) during the lithiation step. Consider increasing the reaction time or using a stronger base like s-BuLi in the presence of a coordinating agent like TMEDA. 4. Use High-Purity CO₂: Use freshly crushed, high-quality dry ice. Ensure the lithiated intermediate is added to a large excess of vigorously stirred, crushed dry ice to promote efficient carboxylation and minimize side reactions.[1] |
| Formation of Multiple Isomers | 1. Incomplete ortho-Direction: While fluorine is a good directing group, some lithiation may occur at other positions if the reaction conditions are not optimal.[2] 2. Isomerization: The aryllithium intermediate may undergo rearrangement, although this is less common under standard DoM conditions. | 1. Strict Temperature Control: Maintain a consistently low temperature (-78 °C) to enhance the kinetic selectivity of the ortho-deprotonation. 2. Use of a Coordinating Agent: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the regioselectivity of the lithiation by coordinating with the lithium cation.[2] |
| Presence of Biphenyl Impurities | 1. Side reaction of the organolithium reagent with any unreacted aryl halide. This is more common in Grignard reactions but can occur.[1] | 1. Slow Addition of Reagents: Ensure slow, dropwise addition of the organolithium reagent to the substrate solution to maintain a low concentration of the reactive species. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Workup: The presence of both organic and aqueous layers with similar densities can lead to stable emulsions. 2. Co-precipitation of Impurities: Other acidic or neutral byproducts may co-precipitate with the desired carboxylic acid. | 1. Break Emulsions: Add brine (saturated NaCl solution) during the aqueous workup to increase the ionic strength of the aqueous layer and help break emulsions. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and regioselective method is the directed ortho-metalation (DoM) of 1-fluoro-3,5-dimethylbenzene. In this reaction, the fluorine atom directs an organolithium reagent to deprotonate one of the adjacent (ortho) positions. The resulting aryllithium intermediate is then quenched with carbon dioxide to form the desired carboxylic acid.
Q2: Why is a low temperature (-78 °C) crucial for the lithiation step?
A2: Low temperatures are essential to ensure kinetic control of the deprotonation, leading to high regioselectivity for the ortho position. At higher temperatures, the organolithium reagent may become less selective, potentially leading to side reactions or the formation of undesired isomers. Additionally, aryllithium intermediates can be unstable at higher temperatures.
Q3: Can I use a Grignard reaction instead of an organolithium reagent?
A3: While Grignard reactions are commonly used to synthesize benzoic acids, forming a Grignard reagent from 1-fluoro-3,5-dimethylbenzene would require a starting material with a halogen at the desired carboxylation site (e.g., 2-bromo-1-fluoro-3,5-dimethylbenzene), which may be difficult to prepare. The DoM approach is generally more straightforward for this specific substitution pattern.
Q4: What is the role of TMEDA in the reaction?
A4: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium ion of the organolithium reagent. This breaks down the oligomeric clusters of the organolithium reagent, increasing its reactivity and enhancing the regioselectivity of the ortho-lithiation.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking small aliquots, quenching them with a suitable electrophile (e.g., D₂O or an aldehyde), and analyzing the resulting mixture by GC-MS or ¹H NMR to determine the extent of lithiation and carboxylation.
Experimental Protocol: Synthesis of this compound via Directed ortho-Metalation
Materials:
-
1-fluoro-3,5-dimethylbenzene
-
s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-3,5-dimethylbenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add TMEDA (1.2 eq) to the cooled solution. Slowly add s-butyllithium (1.2 eq) dropwise while maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Slowly transfer the cold aryllithium solution via cannula onto the dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent.
Visualizations
Synthesis Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Parameter Relationships
Caption: Relationships between key experimental parameters and outcomes.
References
Technical Support Center: Purification of 2,6-Dimethyl-4-fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Dimethyl-4-fluorobenzoic acid (CAS No. 16633-50-4).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side products. | - Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified product. - Recrystallization: See the detailed recrystallization protocols below. - Column Chromatography: For difficult-to-separate impurities, column chromatography may be necessary. |
| Product is Off-White or Yellowish | Presence of colored impurities, often from side reactions during synthesis.[1] | - Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution before filtration to adsorb colored impurities.[1] - Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can be effective. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the compound is precipitating from a supersaturated solution too quickly. | - Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point. - Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful. - Two-Solvent System: Dissolve the compound in a "good" solvent and add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool slowly. |
| Poor Recovery After Recrystallization | The compound is too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used. | - Use a Different Solvent System: Select a solvent in which the compound has lower solubility at cold temperatures. - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Evaporate Excess Solvent: If too much solvent was used, carefully evaporate some of it to concentrate the solution before cooling. |
| Co-precipitation of Impurities | Impurities have similar solubility profiles to the desired product. | - Multiple Purification Techniques: Combine recrystallization with another technique like column chromatography for a more thorough purification. - Fractional Crystallization: If a large volume of crystals forms, collect them in fractions. The initial fractions are likely to be purer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in fluorobenzoic acids can include positional isomers, unreacted starting materials, and side-products from the synthesis.[1] For this compound, potential impurities could be starting materials from its synthesis or related isomers.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For fluorobenzoic acids, common choices include ethanol/water mixtures, or a combination of a soluble solvent like ethyl acetate with a less polar anti-solvent like hexane.[2] Given the structure of this compound, a mixture of a polar solvent (like ethanol or acetone) and water, or an organic solvent pair like ethyl acetate/heptane would be a logical starting point.
Q3: How can I remove colored impurities from my product?
A3: Discoloration is typically due to trace organic impurities.[1] An effective method for their removal is to treat a hot solution of your compound with activated carbon (charcoal) during recrystallization.[1] The carbon adsorbs the colored impurities, and can then be removed by hot filtration.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to your product. It is a more powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of fluorobenzoic acids.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it often requires derivatization of the carboxylic acid to a more volatile ester.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for both structural confirmation and purity assessment.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 16633-50-4[4] |
| Molecular Formula | C9H9FO2[4] |
| Molecular Weight | 168.17 g/mol [5] |
| Boiling Point | 278.4 °C (Predicted)[5] |
| Density | 1.212 g/cm³[5] |
Table 2: Suggested Recrystallization Solvents for Fluorobenzoic Acids
| Solvent/System | Compound Suitability | Notes |
| Ethanol/Water | Polar aromatic acids | A common and effective system. Dissolve in hot ethanol and add hot water until cloudy.[6] |
| Ethyl Acetate/Hexane | Aromatic acids | Good for compounds soluble in ethyl acetate but not hexane.[2] |
| Toluene | Aromatic compounds | Can be effective, but higher boiling point may lead to oiling out. |
| Acetone/Water | Polar organic compounds | Similar to ethanol/water, offers good solubility at high temperatures. |
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Water Addition: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).[6]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[6]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and gently boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[6]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica gel column.
-
Elution: Begin eluting the column with a suitable solvent system. A good starting point for an acidic compound like this would be a mixture of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Synthesis of Substituted Benzoic Acids
Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted benzoic acids and their primary challenges?
A1: The most common routes include:
-
Oxidation of Alkylbenzenes: This method is widely used but can suffer from incomplete oxidation, leading to alcohol or aldehyde intermediates, or over-oxidation, which can cleave the aromatic ring.[1]
-
Electrophilic Aromatic Substitution (EAS): Direct substitution on benzoic acid can be challenging as the carboxylic acid group is deactivating and meta-directing.[2][3] This can lead to low yields and undesired regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr): This is effective for substrates with electron-withdrawing groups and a good leaving group, but challenges include slow reaction rates and the need for harsh conditions if the ring is not sufficiently activated.
-
Protecting Group Strategies: The carboxylic acid group often requires protection to prevent unwanted reactions, which adds steps to the synthesis and requires careful selection of orthogonal protecting groups.[4]
Q2: My electrophilic aromatic substitution on a benzoic acid derivative is giving very low yields. What can I do?
A2: Low yields in EAS of benzoic acid derivatives are often due to the deactivating nature of the carboxylic acid group.[2] Consider the following:
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Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). The ester group is less deactivating and can be hydrolyzed back to the carboxylic acid after the EAS reaction.
-
Use Harsher Reaction Conditions: Increasing the temperature or using a stronger Lewis acid catalyst may be necessary, but be cautious as this can also lead to side reactions.
-
Alternative Synthetic Route: It may be more efficient to introduce the desired substituent to the aromatic ring first and then convert an existing functional group (like a methyl group) into the carboxylic acid via oxidation.
Q3: How can I improve the regioselectivity of my nitration on a substituted benzoic acid?
A3: Regioselectivity in nitration is a common challenge due to competing directing effects.[5][6] To improve selectivity:
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) often favors the kinetically controlled product and can improve the ratio of isomers.[5][6]
-
Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is standard, but other nitrating agents might offer different selectivity.
-
Steric Hindrance: The steric bulk of existing substituents can block certain positions. For example, in 4-methylbenzoic acid, nitration is favored at the 3-position (ortho to the methyl group and meta to the carboxyl group) due to steric hindrance at the 2-position.[6]
Troubleshooting Guides
Oxidation of Alkylbenzenes to Substituted Benzoic Acids
Issue: Low Yield of Benzoic Acid
| Probable Cause | Recommended Solution |
| Incomplete Oxidation | Increase reaction time or temperature. Ensure a sufficient amount of the oxidizing agent (e.g., KMnO₄) is used.[1] |
| Over-oxidation | Use a milder oxidizing agent or less harsh reaction conditions. Carefully control the reaction temperature. Using an excess of the alkylbenzene can sometimes prevent over-oxidation of the benzoate product.[1] |
| Substrate has no benzylic hydrogens | This reaction requires at least one hydrogen on the carbon attached to the aromatic ring (the benzylic position). Tertiary alkylbenzenes are inert to this reaction.[7][8] |
Issue: Presence of Benzaldehyde or Benzyl Alcohol in the Product
| Probable Cause | Recommended Solution |
| Insufficient Oxidizing Agent or Reaction Time | Increase the amount of the oxidizing agent and/or prolong the reflux time to ensure complete oxidation to the carboxylic acid.[1] |
Issue: Difficulty in Purifying the Product from Manganese Dioxide (MnO₂) Byproduct
| Probable Cause | Recommended Solution |
| Insoluble MnO₂ mixed with the product | After the reaction, add a saturated solution of sodium sulfite or sodium bisulfite to the acidic reaction mixture. This will reduce the MnO₂ to soluble Mn²⁺ salts, which can then be easily separated from the benzoic acid product by filtration or extraction.[9] |
Protecting Group Strategies for the Carboxyl Group
Issue: Low Yield during Esterification
| Probable Cause | Recommended Solution |
| Equilibrium Limitation (Fischer Esterification) | Use a large excess of the alcohol or remove water as it is formed using a Dean-Stark trap to drive the equilibrium towards the ester product.[10][11] |
| Steric Hindrance | For sterically hindered benzoic acids, consider converting the acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, followed by reaction with the alcohol.[1][4] |
| Moisture in Reagents | Ensure all reagents and glassware are dry, especially when using moisture-sensitive reagents like thionyl chloride. |
Issue: Incomplete Deprotection of the Ester
| Probable Cause | Recommended Solution |
| Insufficient Hydrolysis (Base-catalyzed) | Increase the concentration of the base (e.g., NaOH or KOH), increase the reaction temperature, or prolong the reaction time.[5][12] |
| Steric Hindrance around the Ester | For sterically hindered esters, consider alternative deprotection methods such as using lithium iodide in pyridine or lutidine, which can cleave methyl and ethyl esters under high temperatures.[13][14] |
| Incomplete Hydrogenolysis (Benzyl Esters) | Ensure the catalyst (e.g., Pd/C) is active. The reaction may require higher hydrogen pressure or longer reaction times. The choice of solvent can also be critical.[15][16] |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Reaction is Slow or Does Not Proceed
| Probable Cause | Recommended Solution |
| Insufficient Ring Activation | The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[17] If the ring is not sufficiently activated, consider an alternative synthetic route. |
| Poor Leaving Group | The rate of SNAr reactions is dependent on the nature of the leaving group. The general order of reactivity is F > Cl > Br > I. If your substrate has a less reactive leaving group, you may need to use higher temperatures or a more nucleophilic reagent. |
| Strongly Basic Nucleophile with no Activating Group | If there are no electron-withdrawing groups, the reaction may proceed via a benzyne mechanism, which requires a very strong base like sodium amide (NaNH₂).[12] |
Issue: Formation of Multiple Isomers
| Probable Cause | Recommended Solution |
| Reaction Proceeding via a Benzyne Intermediate | The benzyne mechanism can lead to a mixture of products where the incoming nucleophile adds to either carbon of the triple bond. If a single isomer is required, this may not be a suitable method. |
| Competing ortho and para Positions | If there are leaving groups at both ortho and para positions, the outcome will depend on steric and electronic factors. Generally, substitution at the para position is favored if the nucleophile is bulky.[18] |
Experimental Protocols & Data
Protocol 1: Oxidation of Toluene to Benzoic Acid
Reaction: Oxidation of toluene using potassium permanganate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine toluene (e.g., 5.4 mL) and an aqueous solution of potassium permanganate (e.g., 16 g in 180 mL of water).[19]
-
Heat the mixture to reflux for 2-3 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.[7][19]
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
To the filtrate, slowly add concentrated hydrochloric acid until the solution is acidic and a white precipitate of benzoic acid forms.[7]
-
Collect the benzoic acid by vacuum filtration and wash with cold water.
-
The crude benzoic acid can be purified by recrystallization from hot water.[17][20]
Quantitative Data:
| Alkylbenzene | Oxidizing Agent | Conditions | Yield of Benzoic Acid | Reference |
| Toluene | KMnO₄ | Alkaline, Reflux | ~30-50% (lab scale) | [19] |
| p-Xylene | Co/Mn/Br catalyst, O₂ | Acetic acid, 175-225 °C | 90-97% (industrial) | [13] |
| p-Xylene | Ozone, UV | Acetonitrile | 84% | [1] |
Protocol 2: Fischer Esterification of Benzoic Acid
Reaction: Conversion of benzoic acid to methyl benzoate.
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (e.g., 6.1 g) in an excess of methanol (e.g., 20 mL).[10][21]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL).[10][21]
-
Attach a reflux condenser and heat the mixture at reflux for 1 hour.[22]
-
After cooling, transfer the mixture to a separatory funnel containing water.
-
Extract the methyl benzoate with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with an aqueous sodium bicarbonate solution to remove any unreacted benzoic acid and the sulfuric acid catalyst.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by distillation to obtain the methyl benzoate.
Quantitative Data:
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield of Ester | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux, 1 hr | ~69% | [21] |
| Benzoic Acid | Ethanol | Amberlyst 39 | 50-80 °C | >80% conversion | [23] |
Protocol 3: Synthesis of Benzoyl Chloride
Reaction: Conversion of benzoic acid to benzoyl chloride using thionyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place dry benzoic acid (e.g., 50 g).[1][4]
-
Add an excess of thionyl chloride (SOCl₂), for example, with a catalytic amount of DMF.
-
Gently heat the mixture under reflux. The reaction will evolve SO₂ and HCl gas.
-
Once the evolution of gas ceases and the solution becomes clear, the reaction is complete.
-
Distill off the excess thionyl chloride.
-
The crude benzoyl chloride can be purified by fractional distillation.
Quantitative Data:
| Starting Material | Reagent | Conditions | Yield of Benzoyl Chloride | Reference |
| Benzoic Acid | PCl₅ | Gentle heating | 90% | [1][4] |
| Benzoic Acid | SOCl₂ | Reflux, 1-6 hrs | >90% | [6] |
Visualizations
Caption: Experimental workflow for the oxidation of an alkylbenzene to a substituted benzoic acid.
Caption: Troubleshooting logic for low yields in electrophilic aromatic substitution of benzoic acid derivatives.
Caption: General workflow for using protecting groups in the synthesis of substituted benzoic acids.
References
- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN101973902A - Synthesis method of para aminobenzoic acid - Google Patents [patents.google.com]
- 6. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 14. crab.rutgers.edu [crab.rutgers.edu]
- 15. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. KR20130093981A - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 22. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Improving the Purity of 2,6-Dimethyl-4-fluorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 2,6-Dimethyl-4-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the dimethyl-fluorophenyl moiety or the carboxylic acid group.
-
Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of other isomers of dimethyl-fluorobenzoic acid.
-
Over- or Under-methylated Species: Impurities from the starting materials or side reactions could result in benzoic acids with one or three methyl groups.
-
De-fluorinated or other Halogenated Byproducts: Side reactions can sometimes lead to the loss of the fluorine substituent or the introduction of other halogens.
-
Residual Solvents: Solvents used in the synthesis and initial work-up may be present in the crude product.
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may carry over.
Q2: My purified this compound has a yellowish or brownish tint. How can I remove the color?
A2: Discoloration is typically due to the presence of trace amounts of colored organic impurities or byproducts from the synthesis. The following methods can be effective for color removal:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[1] Use activated carbon sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.
-
Recrystallization: A carefully performed recrystallization is often sufficient to remove colored impurities, as they may remain in the mother liquor.
Q3: I am having difficulty inducing crystallization during recrystallization. What should I do?
A3: If crystals do not form upon cooling, the solution may be supersaturated or there might be interfering impurities. Try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Reducing the solvent volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent to reach the saturation point, and then allow it to cool again.
-
Cooling to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
Q4: After recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which lowers the melting point of the mixture.[2][3] To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly.
-
Slow cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil. Insulating the flask can help.
-
Change the solvent system: The chosen solvent may be too nonpolar.[2] Try a more polar solvent or a different solvent mixture.
Troubleshooting Guides
Low Purity After Recrystallization
| Potential Cause | Suggested Solution |
| Improper Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).[4][5] |
| Co-crystallization of Impurities | If impurities have similar solubility properties, a single recrystallization may not be sufficient. Consider a second recrystallization or an alternative purification method like column chromatography. |
| Solution Cooled Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3] |
| Incomplete Removal of Mother Liquor | Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during vacuum filtration to remove residual mother liquor containing dissolved impurities. |
Low Yield After Recrystallization
| Potential Cause | Suggested Solution |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated upon cooling.[2] |
| Product is Soluble in Cold Solvent | The chosen solvent may not be ideal if the product has significant solubility at low temperatures.[2] Research or test alternative solvents. |
| Premature Crystallization During Hot Filtration | Pre-heat the funnel and receiving flask to prevent the product from crystallizing out on the filter paper or in the funnel stem.[2] |
| Incomplete Crystallization | Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize the precipitation of the product. |
Data on Purification Methods
The expected purity of this compound can vary depending on the initial purity of the crude material and the purification method employed. A purity of ≥98% is commercially available, suggesting this is an achievable target with standard purification techniques.[6]
| Purification Method | Principle | Typical Purity Range Achieved | Advantages | Disadvantages |
| Single Solvent Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | 95-99% | Simple, cost-effective, good for removing small amounts of impurities. | Solvent selection can be challenging; may not be effective for impurities with similar solubility. |
| Mixed Solvent Recrystallization | A "good" solvent is used to dissolve the compound, and a "poor" solvent (in which the compound is insoluble) is added to induce precipitation. | 97-99.5% | Allows for finer control over the crystallization process; can be effective when a single good solvent is not available. | Requires careful selection of miscible solvents; can be more complex to optimize. |
| Column Chromatography | Separation based on the differential adsorption of the compound and impurities to a stationary phase (e.g., silica gel) as a mobile phase is passed through.[2] | >99% | Can separate complex mixtures and impurities with similar properties; high purity can be achieved. | More time-consuming and expensive (solvents and stationary phase); can lead to product loss on the column. |
| Acid-Base Extraction | Utilizes the acidic nature of the carboxylic acid to move it between aqueous and organic phases, leaving neutral impurities behind. | Can significantly improve purity before a final recrystallization step. | Effective for removing neutral and basic impurities. | Will not separate other acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Water Addition: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).[1]
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point for substituted benzoic acids is a mixture of hexane and ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for addressing low purity issues.
References
Technical Support Center: Synthesis of Fluorinated Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the preparation of fluorinated benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing fluorinated benzoic acids?
A1: The primary methods for synthesizing fluorinated benzoic acids include:
-
Diazotization of anilines (e.g., Schiemann reaction): This classic method involves the conversion of a fluoroaniline to a diazonium salt, followed by hydrolysis.
-
Oxidation of fluorotoluenes: A methyl group on a fluorinated toluene is oxidized to a carboxylic acid.
-
Grignard reaction: A fluorinated aryl halide is converted to a Grignard reagent, which is then carboxylated using carbon dioxide.
-
Hydrolysis of fluorinated benzonitriles: A nitrile group on a fluorinated benzene ring is hydrolyzed to a carboxylic acid.
Q2: I'm observing a lower than expected yield. What are the general factors I should investigate?
A2: Low yields can often be attributed to several factors regardless of the synthetic route. Key areas to troubleshoot include incomplete reactions, the purity of reagents (especially the presence of water), the formation of side products, and potential product decomposition under the reaction or workup conditions.[1]
Q3: My final product is difficult to purify. What are some common impurities I should be aware of?
A3: Impurities are highly dependent on the synthetic method used. Common contaminants include unreacted starting materials, side products specific to the reaction (e.g., biphenyls from Grignard reactions, phenols from diazotization), residual solvents, and salts from the workup.[2]
Troubleshooting Guides
Route 1: Diazotization of Anthranilic Acid Derivatives
Problem 1: Low yield and formation of phenolic byproducts.
-
Question: My synthesis of 2-fluorobenzoic acid from anthranilic acid is giving a low yield, and I'm isolating 2-hydroxybenzoic acid (salicylic acid). What is causing this, and how can I prevent it?
-
Answer: The formation of salicylic acid is a common side reaction caused by the reaction of the diazonium salt intermediate with water.[3] To minimize this, it is crucial to maintain anhydrous or non-aqueous conditions.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous hydrogen fluoride to minimize water content.[3]
-
Solvent Choice: Employ a non-aqueous solvent system, such as methoxyethyl methyl ether with anhydrous hydrogen fluoride and sodium nitrite, to suppress the hydroxylation side reaction.[3]
-
Temperature Control: Maintain a low temperature (typically below 5°C) during the diazotization step to ensure the stability of the diazonium salt and minimize its decomposition.[3]
-
-
Problem 2: Formation of a complex mixture of byproducts.
-
Question: I'm observing a complex mixture of byproducts that are difficult to separate. Could benzyne formation be the issue?
-
Answer: Yes, the diazotization of anthranilic acid can lead to the formation of a highly reactive benzyne intermediate through the loss of nitrogen and carbon dioxide from the diazonium salt.[3] This intermediate can then undergo various reactions, leading to a complex array of byproducts.[3]
-
Troubleshooting:
-
Strict Reaction Control: Adhere to recommended temperatures and slow addition rates of reagents to control the decomposition of the diazonium salt.[3]
-
Alternative Routes: If benzyne formation is persistent, consider alternative synthetic pathways that do not involve the diazotization of anthranilic acid, such as the oxidation of 2-fluorotoluene.[3]
-
-
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategy | Expected Yield Improvement |
| 2-Hydroxybenzoic acid | Presence of water in the reaction mixture. | Use of anhydrous HF and non-aqueous solvents.[3] | Yields of 2-fluorobenzoic acid can be around 70-80%.[3] |
| Benzyne Adducts | Higher reaction temperatures, rapid addition of reagents.[3] | Strict temperature control (0-5°C) and slow reagent addition.[1][3] | Varies depending on the specific adducts formed. |
This protocol is adapted from Organic Syntheses.[4]
-
Diazotization: In a 5-L flask, place 165 g (1 mole) of ethyl p-aminobenzoate, 300 cc of water, and 204 cc (2.5 moles) of concentrated hydrochloric acid. Warm the mixture on a steam bath for one hour. Cool the resulting paste to 0°C in an ice-salt bath. While stirring mechanically, slowly add a solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimal amount of water, keeping the temperature below 7°C.
-
Fluoboric Acid Preparation: In a paraffin-wax coated beaker, dissolve 68 g (1.1 moles) of boric acid in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C. Chill the solution in an ice-water bath.
-
Precipitation: Add the cold fluoboric acid solution rapidly to the diazonium solution while maintaining the temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate.
-
Decomposition and Saponification: The dried fluoborate is thermally decomposed. The resulting ester is then saponified by refluxing for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 cc of 95% ethyl alcohol and 120 cc of water.
-
Isolation: The hot solution is filtered, and p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid until the mixture is acidic. After cooling, the solid is filtered and dried.
Route 2: Oxidation of Fluorotoluenes
Problem 1: Incomplete oxidation.
-
Question: My oxidation of 2-fluorotoluene is incomplete, and I have residual 2-fluorobenzaldehyde and 2-fluorobenzyl alcohol in my product. How can I drive the reaction to completion?
-
Answer: Incomplete oxidation is a common issue when the reaction conditions are not sufficiently forcing. To ensure complete conversion to the carboxylic acid, adjustments to the oxidizing agent, reaction time, and temperature may be necessary.
-
Troubleshooting:
-
Sufficient Oxidizing Agent: Ensure at least a stoichiometric amount of a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) is used.
-
Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting material and intermediates.[3]
-
-
Problem 2: Over-oxidation and ring cleavage.
-
Question: I'm concerned about over-oxidation and potential cleavage of the aromatic ring. What are the signs of this, and how can it be avoided?
-
Answer: Over-oxidation can occur under excessively harsh conditions, leading to the cleavage of the aromatic ring and a significant reduction in yield.[5][6][7][8]
-
Troubleshooting:
-
Milder Oxidizing Agents: Consider using a milder oxidizing agent if ring cleavage is observed.
-
Controlled Conditions: Carefully control the temperature and reaction time to avoid excessive oxidation.
-
-
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategy | Expected Yield of Main Product |
| 2-Fluorobenzaldehyde/2-Fluorobenzyl alcohol | Insufficient oxidizing agent, low temperature, or short reaction time. | Use of sufficient oxidizing agent (e.g., KMnO₄), increased temperature and reaction time.[3] | 80-95%[3] |
| Ring Cleavage Products | Excessively harsh conditions (high temperature, prolonged reaction time). | Use of milder conditions and careful monitoring of the reaction.[5][6][7][8] | Varies depending on the severity of the side reaction. |
This protocol is adapted from a high-yield synthesis of 2-fluorobenzoic acid.[1]
-
Reaction Setup: In a 15 mL glass reaction tube, add water (2 mL), 2-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Co(OAc)₂·4H₂O (0.03 mmol).
-
Oxygen Supply: Connect an oxygen balloon to the reaction tube.
-
Reaction: Place the reaction tube in a preheated oil bath at 70°C and stir for 12 hours.
-
Workup: After the reaction is complete, cool the mixture. The crude product solid is separated by centrifugation.
-
Purification: The solid is ultrasonically washed with 3 mL of water, centrifuged, and dried to a constant weight to yield the final product.
Route 3: Grignard Reaction
Problem 1: Difficulty in forming the Grignard reagent.
-
Question: I'm having trouble initiating the Grignard reaction with my fluoro-aryl halide. What could be the issue?
-
Answer: The carbon-fluorine bond is very strong, which can make the formation of a Grignard reagent challenging. Additionally, this reaction is highly sensitive to moisture.
-
Troubleshooting:
-
Magnesium Activation: Use fresh, reactive magnesium turnings. Activating the magnesium surface with a small crystal of iodine or by physical crushing can help initiate the reaction.[9]
-
Anhydrous Conditions: All glassware must be thoroughly oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Any trace of water will quench the Grignard reagent.[10]
-
-
Problem 2: Formation of biphenyl impurities.
-
Question: My final product contains a significant amount of biphenyl impurity. What is the source of this side product?
-
Answer: The formation of biphenyls is a known side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.[11]
-
Troubleshooting:
-
Slow Addition of Aryl Halide: Add the solution of the fluoro-aryl halide dropwise to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Higher temperatures can favor the formation of the biphenyl byproduct.
-
-
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategy | Expected Yield of Main Product |
| Benzene (from quenching) | Presence of moisture or other protic sources. | Strict anhydrous conditions, flame-dried glassware.[10] | 70-85%[3] |
| Biphenyls | High concentration of aryl halide, high temperature. | Slow addition of aryl halide, temperature control.[11] | Varies, but slow addition significantly improves selectivity. |
| Ketones | Reaction of the magnesium carboxylate with another equivalent of the Grignard reagent. | Inverse addition: slowly pour the Grignard reagent onto an excess of crushed dry ice.[3] | Varies, inverse addition is crucial for high yields. |
This is a general protocol for the synthesis of benzoic acid via a Grignard reaction.[12]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Prepare a solution of the fluoro-aryl bromide in anhydrous diethyl ether and add it to a dropping funnel. Add a small portion of the halide solution to the magnesium to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Carboxylation: Cool the Grignard solution in an ice bath. In a separate large beaker, place a large excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Slowly add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Route 4: Amide Coupling with Fluorinated Benzoic Acids
Problem: Formation of N-acylurea byproduct.
-
Question: I am using EDC to couple my fluorinated benzoic acid with an amine and I'm getting a significant amount of an N-acylurea byproduct. How can I suppress this?
-
Answer: The formation of an N-acylurea is a common side reaction with carbodiimide coupling agents like EDC. It occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. This side reaction can be minimized by the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).[10][13][14]
-
Troubleshooting:
-
Add HOBt: Including HOBt in the reaction mixture intercepts the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[13]
-
Solvent Choice: Using a less polar solvent like dichloromethane (DCM) can sometimes reduce the formation of the N-acylurea.
-
-
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategy | Expected Yield Improvement |
| N-acylurea | Absence of an auxiliary nucleophile, polar solvents. | Addition of HOBt (1.2 equiv).[13] | Can increase amide yield from as low as 14% to over 80%.[6] |
| Unreacted Starting Materials | Inefficient activation of the carboxylic acid. | Use of reliable coupling agents (EDC/HOBt, HATU), ensure anhydrous conditions. | Varies depending on the reactivity of the starting materials. |
This protocol describes a general procedure for amide bond formation.[3]
-
Reaction Setup: Dissolve the fluorinated benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add the amine (1.1 equiv) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) to the solution.
-
Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution. Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mason.gmu.edu [mason.gmu.edu]
- 13. peptide.com [peptide.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of Fluorinated Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing fluorine into organic molecules?
A1: The primary methods for creating carbon-fluorine bonds are nucleophilic and electrophilic fluorination.
-
Nucleophilic Fluorination: This involves a fluoride ion (F⁻) acting as a nucleophile to displace a leaving group. Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF). Deoxyfluorination, the conversion of an alcohol to a fluoride using reagents like DAST (diethylaminosulfur trifluorluoride) or Deoxo-Fluor, is a prominent example.[1][2][3][4]
-
Electrophilic Fluorination: In this approach, a reagent delivers an electrophilic fluorine species ("F⁺") to a nucleophilic carbon, such as an enol, enolate, or an electron-rich aromatic ring.[4] Widely used electrophilic fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI).[5]
Q2: Why is the synthesis of fluorinated compounds often challenging?
A2: Several factors contribute to the difficulty of fluorination reactions:
-
Reagent Reactivity and Stability: Many fluorinating reagents are highly reactive, toxic, and sensitive to moisture.[2][6] For example, DAST and Deoxo-Fluor can decompose if not handled under anhydrous conditions.[1]
-
Reaction Control: The high reactivity of some reagents, like elemental fluorine or hydrofluoric acid (HF), makes it difficult to control the position of fluorination on a molecule.[2]
-
Side Reactions: Common side reactions include elimination, rearrangement, and over-fluorination, which can significantly lower the yield of the desired product.[1][7]
-
Purification: The unique properties of organofluorine compounds, such as high polarity or volatility, can complicate purification.[8]
Q3: What are the critical safety precautions for handling common fluorinating reagents?
A3: Safety is paramount when working with fluorinating agents.
-
DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently with heat. They must be handled in a well-ventilated fume hood, and contact with water should be avoided.[1]
-
Hydrogen Fluoride (HF) and its Complexes (e.g., HF-Pyridine): HF is extremely corrosive and can cause severe, slow-healing burns that may not be immediately painful.[1][9] Always use appropriate personal protective equipment (PPE), including specialized gloves (not latex), a face shield, and a lab coat.[9][10][11] Work in a designated area and have calcium gluconate gel readily available as an antidote for skin exposure.[9][10] Never work alone when using HF.[9]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
If your fluorination reaction shows low or no conversion, consider the following potential causes and solutions.
Potential Causes & Solutions
| Cause | Recommended Action |
| Inactive Fluorinating Reagent | Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions.[1] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. Sterically hindered substrates may require a larger excess.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some deoxyfluorinations require heating to proceed at a reasonable rate.[1] However, be aware that higher temperatures can also promote side reactions.[1] |
| Poor Leaving Group (Deoxyfluorination) | If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source.[1] |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Many fluorinating reagents are highly sensitive to moisture.[6] |
| Solvent Incompatibility | Ensure the solvent is appropriate for the reaction and the fluorinating reagent. Common solvents for fluorination include dichloromethane (DCM), acetonitrile, and toluene.[1][6] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[12] |
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Problem 2: Formation of Side Products
The formation of unintended products is a common issue in fluorination reactions.
Potential Causes & Solutions
| Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[1] |
| Basic Reaction Conditions | If possible, use neutral or acidic conditions. If a base is required, consider a non-nucleophilic, sterically hindered base to minimize elimination.[1] |
| Substrate Structure | For secondary alcohols, elimination can be a significant side reaction. Using milder, non-basic deoxyfluorination methods can suppress elimination.[13][14] |
Potential Causes & Solutions
| Cause | Recommended Action |
| Carbocation Formation (SN1-type mechanism) | Reagents that favor an SN1 mechanism are more likely to lead to rearrangements.[1] Switch to a reagent or conditions that promote an SN2-type mechanism, which involves a direct backside attack.[1] |
| Substrate Prone to Rearrangement | The presence of neighboring groups that can stabilize a carbocation increases the likelihood of rearrangement.[1] If possible, modify the substrate to disfavor carbocation formation. |
Potential Causes & Solutions
| Cause | Recommended Action |
| Excess Fluorinating Agent | Carefully control the stoichiometry of the fluorinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[7] |
| Long Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-fluorination.[7] |
| High Reaction Temperature | Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.[7] |
Logical Relationship: Side Product Formation
Caption: Factors leading to common side products in fluorination.
Problem 3: Purification Challenges
Q: I am having difficulty purifying my fluorinated product. What can I do?
A: The introduction of fluorine can significantly alter a molecule's physical properties, which may require adjustments to your purification strategy.
-
Fluorous Chemistry: For highly fluorinated compounds, consider "fluorous" purification techniques. This involves using a fluorous stationary phase for chromatography, which preferentially retains highly fluorinated molecules.[8]
-
Azeotropic Removal of Reagents: Some byproducts, like those from DAST, can be difficult to remove. In some cases, co-evaporation with a suitable solvent can help.
-
Modified Chromatography: You may need to screen different solvent systems (eluents) and stationary phases (e.g., alumina, reverse-phase silica) for column chromatography.
-
Distillation/Sublimation: For volatile fluorinated compounds, distillation or sublimation can be effective purification methods.
Key Experimental Protocols
General Protocol for Deoxyfluorination of an Alcohol with DAST
This is a general procedure and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in an anhydrous solvent (e.g., DCM) in an oven-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[1] Caution: Quenching can be exothermic and produce gas.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow: Deoxyfluorination
Caption: A typical experimental workflow for a DAST-mediated deoxyfluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. brynmawr.edu [brynmawr.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. reddit.com [reddit.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 14. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 2,6-Dimethyl-4-fluorobenzoic Acid Formation by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of 2,6-Dimethyl-4-fluorobenzoic acid using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses common issues encountered during TLC analysis of the reaction.
Q1: Why are the spots on my TLC plate streaking or elongated?
A1: Spot streaking is a frequent issue, often caused by one of the following:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction aliquot before spotting.[1][2]
-
Highly Polar Compound: Carboxylic acids, like the product, are polar and can interact strongly with the silica gel, causing streaking.[3][4] To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (0.1–2.0%), to your eluting solvent system.[1][3][4][5] This suppresses the ionization of the carboxylic acid, leading to more compact spots.
-
Inappropriate Spotting Solvent: If the sample is not fully soluble in the spotting solvent, it can cause streaking. Ensure the crude reaction mixture is fully dissolved.
-
Contaminated Solvents: Using old or contaminated solvents for the mobile phase can lead to poor separation and streaking. Always use fresh, high-purity solvents.
Q2: I don't see any spots on my developed TLC plate. What went wrong?
A2: The absence of spots can be perplexing. Here are several potential reasons:
-
Compound is not UV-Active: While many aromatic compounds are visible under a UV lamp, your starting material or product might not be.[1] Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general stain for oxidizable groups, or a bromocresol green stain can be used, which is specific for acidic compounds like carboxylic acids.[6][7][8][9]
-
Sample is Too Dilute: The concentration of your compound might be below the detection limit. Try spotting the same location multiple times, allowing the solvent to dry completely between applications, to concentrate the sample on the baseline.[1][2]
-
Baseline Below Solvent Level: If the spotting line on your TLC plate is below the level of the eluent in the developing chamber, your sample will dissolve into the solvent pool instead of traveling up the plate.[1][2]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during development or drying.[1]
Q3: The spots for my starting material and product are too close together (similar Rf values). How can I improve the separation?
A3: Poor separation makes it difficult to monitor the reaction's progress. To improve it:
-
Change Solvent System Polarity: The goal is to find a solvent system that gives the starting material an Rf value of about 0.5.[10]
-
Try Different Solvents: Experiment with different solvent combinations. A common system for separating compounds of varying polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3][5] For carboxylic acids, a mixture of dichloromethane and methanol can also be effective.[5]
-
Use a Co-spot: To confirm if the reaction is complete when Rf values are similar, use a "co-spot" lane. In this lane, you spot both the starting material and the reaction mixture at the same point. If the reaction is finished, you will see a single spot corresponding to the product. If starting material remains, you will see an elongated spot or two very close spots.[11][12]
Q4: The solvent front is running unevenly. Why is this happening?
A4: An uneven solvent front will lead to inaccurate Rf values. This is typically caused by:
-
Improperly Sealed Chamber: The developing chamber must be fully sealed to ensure the atmosphere inside is saturated with solvent vapor.
-
Plate Touching the Chamber Walls: If the TLC plate is touching the sides of the chamber or the filter paper wick, it can disrupt the capillary action and cause the solvent to run crookedly.[2][3][13]
-
Damaged Plate: Flakes or chips in the silica gel adsorbent on the edges of the plate can also lead to an uneven solvent front.[2][13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system (eluent) for my TLC?
A1: Selecting the mobile phase is crucial for good separation. The product, this compound, is more polar than its likely precursors (e.g., from a Grignard reaction with CO₂).[12][14] Therefore, it will have a lower Rf value.
-
Start with a standard system: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 3:1 ratio).[5]
-
Adjust polarity: Based on the initial result, adjust the ratio. If all spots remain at the baseline, increase the polarity by adding more ethyl acetate. If all spots run to the solvent front, decrease the polarity by adding more hexanes.[15]
-
For carboxylic acids: Adding a small amount (~1%) of acetic or formic acid to the eluent can prevent tailing and improve spot shape.[3][4]
Q2: How can I visualize the spots after developing the TLC plate?
A2: There are several methods for visualization:
-
UV Light: If the compounds contain a chromophore (common in aromatic compounds), they will appear as dark spots on a fluorescent green background under short-wave UV light (254 nm).[7][9] This method is non-destructive.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as yellow or brown spots.[6][7] This method is generally non-destructive, but the spots will fade over time.[6][9]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive method where the plate is dipped in a solution of KMnO₄. Compounds that can be oxidized (like alcohols, alkenes, and sometimes the methyl groups on the aromatic ring) will appear as yellow or brown spots on a purple background.[6][7]
-
Bromocresol Green Stain: This stain is highly specific for acidic functional groups with a pKa below ~5.0. Carboxylic acids will appear as bright yellow spots on a blue or green background.[6][7][8][9]
Q3: How do I interpret the TLC results to know if my reaction is complete?
A3: To monitor the reaction, you should spot three lanes on your TLC plate:
-
Starting Material (SM): A pure sample of your starting material.
-
Co-spot (C): A mix of your starting material and the reaction mixture, spotted on the same point.
-
Reaction Mixture (RM): An aliquot taken directly from your reaction.
The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the "Reaction Mixture" lane, and a new spot, corresponding to the product, is clearly visible.[10][12]
Q4: What are the expected Rf values?
A4: Rf values are highly dependent on the exact conditions (solvent system, temperature, stationary phase). However, a general principle applies: polarity is inversely proportional to Rf value . The more polar a compound, the more strongly it adheres to the silica gel and the lower its Rf.
The product, this compound, contains a polar carboxylic acid group. It will be significantly more polar than a likely non-polar starting material (e.g., 1-bromo-5-fluoro-2,4-dimethylbenzene). Therefore, you should expect:
-
Product Rf < Starting Material Rf
Data Presentation
Table 1: TLC Parameters for Monitoring this compound Formation
| Compound | Role | Relative Polarity | Expected Rf Value (Relative) | Recommended Visualization |
| e.g., 1-bromo-5-fluoro-2,4-dimethylbenzene | Starting Material | Low | High | UV, Iodine, KMnO₄ |
| This compound | Product | High | Low | UV, Bromocresol Green, KMnO₄ |
Experimental Protocol: TLC Monitoring
-
Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid) into a beaker or TLC tank to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run[2]), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three tick marks for the SM, C, and RM lanes.
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount of the starting material in a suitable solvent like ethyl acetate.
-
Reaction Mixture (RM): Use a capillary tube to take 1-2 drops from the reaction and dissolve it in ~0.5 mL of ethyl acetate.[10]
-
-
Spot the Plate: Using separate clean capillary spotters, touch the tip to the corresponding sample solution and then gently and briefly touch it to the correct tick mark on the baseline of the TLC plate. The spot should be small and concentrated. For the co-spot lane, spot the SM first, let it dry, then spot the RM directly on top of it.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[13] Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Analyze: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize: View the plate under a UV lamp and circle any visible spots with a pencil. If necessary, proceed with a chemical stain like KMnO₄ or bromocresol green to visualize all components.
-
Interpret: Compare the lanes to assess the consumption of starting material and the formation of the product. Calculate Rf values if needed (Rf = distance spot traveled / distance solvent front traveled).
Visualization of Workflow
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. silicycle.com [silicycle.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of Benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoic acid derivatives. The following sections address common issues related to solvent effects in key synthetic methodologies.
I. Troubleshooting Guides
Grignard Reaction Synthesis
Question: My Grignard reaction for the synthesis of a benzoic acid derivative is giving a low yield. What are the potential causes and solutions related to the solvent?
Answer:
Low yields in Grignard reactions are frequently linked to solvent and reaction conditions. Here’s a troubleshooting guide to address these issues:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. The presence of water in the solvent or on the glassware will quench the reagent and significantly reduce the yield.
-
Solution: Ensure all glassware is rigorously dried, for instance by flame-drying under an inert atmosphere or oven-drying for several hours. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Diethyl ether and tetrahydrofuran (THF) are common solvents that must be anhydrous for this reaction.[1][2]
-
-
Solvent Choice: The choice of ethereal solvent can impact the stability and reactivity of the Grignard reagent.
-
Solution: While diethyl ether is a traditional solvent, THF can be a better choice due to its higher boiling point, which can accelerate the reaction, and its superior ability to stabilize the Grignard reagent.[3] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often more effective alternative, sometimes leading to higher yields and reduced formation of byproducts like the Wurtz coupling product.[1][4][5]
-
-
Side Reactions: The primary side reaction is often the Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.
-
Solution: The choice of solvent can influence the extent of this side reaction. Studies have shown that 2-MeTHF can suppress Wurtz coupling more effectively than THF.[4]
-
The following DOT script visualizes a troubleshooting workflow for low yields in Grignard synthesis:
Oxidation of Toluene Derivatives
Question: I am observing incomplete oxidation and formation of byproducts during the synthesis of benzoic acid from a toluene derivative. How can the solvent choice help?
Answer:
The choice of solvent is critical in controlling the oxidation of toluene derivatives. Here are some common issues and solvent-related solutions:
-
Incomplete Oxidation: The reaction may stop at the intermediate benzaldehyde or benzyl alcohol stage.
-
Solution: The solvent system can influence the reaction rate and completeness. In the widely used cobalt-manganese-bromide catalyzed oxidation of p-xylene, acetic acid is the standard solvent. However, the presence of water can affect the catalyst's activity and the reaction profile.
-
-
Byproduct Formation: Undesired side reactions can reduce the purity and yield of the desired benzoic acid derivative. For instance, in the oxidation of toluene, byproducts like benzyl alcohol and benzaldehyde can form.
-
Solution: Solvent-free (neat) conditions or the use of non-polar, non-acidic solvents can sometimes offer higher selectivity. For example, the oxidation of substituted toluenes using a Co(OAc)₂/NaBr/AcOH catalyst system has been effectively carried out in solvents like dichlorobenzene.[6] In some cases, avoiding a solvent altogether can lead to high selectivity for the desired acid.[7]
-
Hydrolysis of Benzonitriles
Question: The hydrolysis of my benzonitrile derivative to the corresponding benzoic acid is slow or incomplete. What is the role of the solvent in this process?
Answer:
The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions, and the solvent plays a crucial role in the reaction medium.
-
Slow Reaction Rate: Nitrile hydrolysis often requires elevated temperatures and prolonged reaction times.
-
Solution: The reaction is typically carried out in an aqueous medium with a strong acid (like H₂SO₄ or HCl) or a strong base (like NaOH).[8][9][10] The use of co-solvents like ethanol can be necessary to increase the solubility of the starting benzonitrile derivative, but the presence of a sufficient amount of water is essential for the hydrolysis to proceed.
-
-
Incomplete Hydrolysis: The reaction may stall at the intermediate amide stage.
-
Solution: Ensuring a sufficient excess of the acid or base catalyst and maintaining a high enough reaction temperature are key. The solvent system must be able to facilitate the complete hydrolysis of both the nitrile and the intermediate amide.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for Grignard synthesis of benzoic acid derivatives, and how do they compare?
A1: The most common solvents are anhydrous diethyl ether and tetrahydrofuran (THF). 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative gaining popularity.
-
Diethyl Ether: Traditional choice, but its low boiling point (35 °C) can lead to slower reaction rates.
-
Tetrahydrofuran (THF): Higher boiling point (66 °C) and better solvating properties for the Grignard reagent often result in faster reactions and better yields.[3]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with a higher boiling point than THF. It can offer improved yields and reduced side reactions, particularly Wurtz coupling.[1][4][5]
Q2: Can water be used as a solvent for the oxidation of toluene to benzoic acid?
A2: While many oxidation reactions of toluene derivatives are carried out in organic solvents like acetic acid, water can be used as a co-solvent.[11] In some biphasic systems, water is used as one of the phases, which can be a more environmentally friendly approach.[12] However, the catalyst system must be compatible with aqueous conditions.
Q3: For the hydrolysis of benzonitriles, is there an advantage to using acidic versus basic conditions?
A3: Both acidic and basic hydrolysis are effective methods.[8] The choice often depends on the stability of other functional groups on the benzoic acid derivative to the reaction conditions. Basic hydrolysis first yields the carboxylate salt, which then needs to be protonated in a separate step to give the final benzoic acid. Acidic hydrolysis directly produces the benzoic acid.
III. Data Presentation
Table 1: Comparison of Solvents in the Grignard Synthesis of Benzoic Acid Derivatives
| Solvent | Starting Material | Product | Yield (%) | Byproduct Formation | Reference |
| Diethyl Ether | Bromobenzene | Benzoic Acid | ~70-85% | Biphenyl (Wurtz coupling) | [2] |
| THF | Benzyl chloride | Phenylacetic acid | 85% | 14% dimer | [1] |
| 2-MeTHF | Benzyl chloride | Phenylacetic acid | 99% | 1% dimer | [1] |
Table 2: Solvent Effects on the Oxidation of Toluene and its Derivatives
| Solvent | Starting Material | Catalyst System | Product | Yield (%) | Reference |
| Acetic Acid | Toluene | Co(OAc)₂/NaBr | Benzoic Acid | ~69% | [13] |
| Dichlorobenzene | p-Bromotoluene | Co(OAc)₂/NaBr/AcOH | p-Bromobenzoic Acid | 90% | [6] |
| Solvent-free | Toluene | MnO₂ | Benzoic Acid | 93% selectivity | [7] |
| Acetonitrile/Water | p-Xylene | Ozone/UV | Terephthalic Acid | 96% | [14] |
IV. Experimental Protocols
Protocol 1: Grignard Synthesis of Benzoic Acid in Diethyl Ether
This protocol describes the synthesis of benzoic acid from bromobenzene via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube.
-
Place magnesium turnings in the flask.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should begin spontaneously.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture until most of the magnesium has reacted.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, place crushed dry ice.
-
Slowly pour the Grignard reagent solution over the dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Add 6M HCl to the reaction mixture to protonate the benzoate salt and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract with a 5% aqueous sodium hydroxide (NaOH) solution to convert the benzoic acid to its water-soluble sodium salt.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the benzoic acid.
-
Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.[2]
Protocol 2: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate
This protocol outlines the oxidation of toluene to benzoic acid using potassium permanganate in an aqueous solution.
Materials:
-
Toluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add toluene and a solution of potassium permanganate in water.
-
Heat the mixture to reflux with vigorous stirring. The reaction is a two-phase system.
-
Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Transfer the filtrate to a beaker and acidify with concentrated HCl to precipitate the benzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the benzoic acid by vacuum filtration, wash with cold water, and recrystallize from hot water for purification.[4][15]
Protocol 3: Basic Hydrolysis of Benzonitrile to Benzoic Acid
This protocol details the hydrolysis of benzonitrile to benzoic acid under basic conditions.
Materials:
-
Benzonitrile
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Place benzonitrile and a 10% aqueous NaOH solution in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylate will occur.
-
Continue to reflux for the specified time (the reaction progress can be monitored by the disappearance of the oily benzonitrile layer).
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a beaker and carefully acidify with concentrated HCl while cooling in an ice bath.
-
Benzoic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from water.
V. Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of benzoic acid derivatives.
References
- 1. cms.chempoint.com [cms.chempoint.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com [chegg.com]
- 10. Hydrolysis of Benzonitrile Flashcards by John Walker [brainscape.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Substituted Benzoic Acid Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzoic acids. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted to directly address challenges encountered during experimentation. This guide covers three primary synthetic routes: Oxidation of Substituted Toluenes, Grignard Carboxylation, and Hydrolysis of Substituted Benzonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzoic acids?
The most prevalent methods for the synthesis of substituted benzoic acids include the oxidation of the corresponding substituted toluenes, the carboxylation of Grignard reagents derived from substituted aryl halides, and the hydrolysis of substituted benzonitriles. Each method offers distinct advantages and is suited for different substrate profiles and laboratory capabilities.
Q2: How do I choose the best synthetic route for my target substituted benzoic acid?
The selection of the optimal synthetic route depends on several factors:
-
Substituent Compatibility: The nature of the substituent on the aromatic ring is a critical consideration. For instance, Grignard reactions are incompatible with acidic functional groups like hydroxyl (-OH) or amino (-NH2) groups.[1]
-
Starting Material Availability: The choice often comes down to the commercial availability and cost of the starting material, be it a substituted toluene, aryl halide, or benzonitrile.
-
Reaction Conditions: Consider the required reaction conditions. Toluene oxidation often requires high temperatures and pressures, while Grignard reactions necessitate strictly anhydrous conditions.[2][3] Hydrolysis of nitriles can be performed under acidic or basic conditions, offering flexibility.[4]
Q3: What are the key safety precautions to consider during these syntheses?
-
Oxidation of Toluenes: These reactions often involve flammable organic solvents and high-pressure oxygen. It is crucial to work in a well-ventilated fume hood and use appropriate pressure-rated equipment.
-
Grignard Reactions: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent and potential fire hazards.[5] Diethyl ether, a common solvent, is extremely volatile and flammable.[5]
-
Hydrolysis of Nitriles: Acid and base hydrolysis reactions can be highly exothermic. Care should be taken when mixing reagents, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
Troubleshooting Guides
Oxidation of Substituted Toluenes
This method typically employs transition metal catalysts, such as cobalt or manganese salts, to facilitate the oxidation of a methyl group on a substituted benzene ring to a carboxylic acid.[2]
Problem 1: Low or no conversion of the substituted toluene.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the catalyst is of high purity and has been stored correctly. For heterogeneous catalysts, ensure proper activation procedures have been followed.
-
-
Possible Cause: Insufficient reaction temperature or pressure.
-
Solution: Gradually increase the reaction temperature and/or pressure within safe operating limits for the equipment. Optimal temperatures for cobalt-catalyzed oxidations are often in the range of 130-165°C.[2]
-
-
Possible Cause: Poor oxygen mass transfer.
-
Solution: Increase the stirring rate to improve the mixing of the gas and liquid phases. Ensure the oxygen supply is adequate.
-
Problem 2: Formation of byproducts, such as benzyl alcohol or benzaldehyde.
-
Possible Cause: Incomplete oxidation.
-
Solution: Increase the reaction time or the concentration of the oxidant. Adjusting the catalyst loading may also improve selectivity towards the fully oxidized benzoic acid.
-
-
Possible Cause: Reaction temperature is too high, leading to side reactions.
-
Solution: Optimize the reaction temperature. For instance, maintaining the temperature between 135°C and 145°C can reduce the formation of benzyl benzoate.[2]
-
Grignard Carboxylation
This reaction involves the formation of a Grignard reagent from a substituted aryl halide, followed by its reaction with carbon dioxide (often in the form of dry ice) to yield a carboxylate salt, which is then protonated to give the benzoic acid.[6]
Problem 1: Failure to form the Grignard reagent.
-
Possible Cause: Presence of moisture in the glassware or solvent.
-
Solution: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled.[3]
-
-
Possible Cause: Magnesium surface is oxidized (passivated).
-
Possible Cause: The aryl halide is not reactive enough.
-
Solution: Aryl iodides are the most reactive, followed by bromides and then chlorides. If using a less reactive halide, consider using a more polar solvent like tetrahydrofuran (THF) to stabilize the Grignard reagent.[3]
-
Problem 2: Low yield of the desired benzoic acid.
-
Possible Cause: The Grignard reagent is quenched by acidic protons in the starting material or solvent.
-
Solution: Ensure the starting aryl halide does not contain acidic functional groups. Use anhydrous solvents.
-
-
Possible Cause: Inefficient carboxylation.
-
Solution: Use a large excess of freshly crushed dry ice to ensure complete reaction with the Grignard reagent. Pouring the Grignard solution onto the dry ice is generally more effective than adding the dry ice to the solution.[8]
-
-
Possible Cause: Formation of a biphenyl byproduct through a Wurtz-type coupling reaction.
-
Solution: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent.[3]
-
Hydrolysis of Substituted Benzonitriles
This method involves the conversion of a nitrile group to a carboxylic acid under either acidic or basic conditions.[4][9]
Problem 1: Incomplete hydrolysis of the nitrile.
-
Possible Cause: Insufficient reaction time or temperature.
-
Possible Cause: The concentration of the acid or base is too low.
-
Solution: Use a more concentrated acid or base solution. However, be mindful of potential side reactions with sensitive substituents.
-
Problem 2: Formation of an amide intermediate as the main product.
-
Possible Cause: The hydrolysis has not gone to completion.
-
Solution: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[11] To ensure complete conversion to the carboxylic acid, prolong the reaction time or use more forcing conditions (higher temperature or more concentrated acid/base).
-
Problem 3: Difficulty in isolating the product after basic hydrolysis.
-
Possible Cause: The product is in the form of a water-soluble carboxylate salt.
-
Solution: After basic hydrolysis, the reaction mixture must be acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the neutral benzoic acid, which is typically less soluble in water.[12][13] Ensure the solution is sufficiently acidic by checking the pH with litmus paper.[9]
-
Data Presentation: Catalyst Performance in Substituted Benzoic Acid Synthesis
Table 1: Oxidation of Substituted Toluenes
| Substrate | Catalyst System | Catalyst Loading | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Toluene | Cobalt Octoate | - | 130-165 | - | - | 50 | 80 (Benzoic Acid) | ~40 | [2] |
| Toluene | VOTPP | 0.3 g / 100 cm³ Toluene | 145 | 0.8 | 4 | 23 | 86 (Benzoic Acid) | ~20 | |
| Toluene | MnO₂ | - | - | - | - | 39 | 93 (Benzoic Acid) | ~36 | [14] |
| Toluene | Pt/ZrO₂ | - | 60-90 | - | >3 | - | High (Benzoic Acid) | - | [8] |
| p-Xylene | Co(OAc)₂/NaBr/AcOH | - | 110 | Atmospheric | - | - | - | 96 (p-Toluic Acid) | [15] |
Table 2: Grignard Carboxylation of Substituted Aryl Halides
| Substrate | Solvent | Reaction Time (h) | Yield (%) | Notes | Reference |
| Bromobenzene | Diethyl ether | - | 34.15 | Example student laboratory yield. | [16] |
| Bromobenzene | Diethyl ether | - | ~65 | Common undergraduate preparation yield. | [17] |
Table 3: Hydrolysis of Substituted Benzonitriles
| Substrate | Conditions | Time (h) | Yield (%) | Reference |
| Benzonitrile | NaOH, H₂O, Reflux | 1 | - | [18] |
| Benzonitrile | Dilute HCl, Reflux | - | - | [4] |
| Benzonitrile | NaOH, Microwave, 150°C | 10 min | - | [10] |
Experimental Protocols
Protocol 1: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 45 mL of distilled water and 5.1 g of toluene.
-
Reagent Preparation: In a separate beaker, dissolve 17.5 g of potassium permanganate in 150 mL of distilled water and heat to 70°C.
-
Reaction Execution: Heat the toluene-water mixture to 85°C. Slowly add the hot potassium permanganate solution to the boiling toluene mixture over a period of 15 minutes using a dropping funnel.
-
Reflux: Maintain the reaction mixture at reflux with vigorous stirring. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.
-
Workup: After the reaction is complete (as indicated by the disappearance of the purple color), cool the mixture. Acidify the solution by adding 45 mL of 1 M sulfuric acid to protonate the benzoate and dissolve the manganese dioxide.
-
Isolation: Cool the mixture in an ice bath to precipitate the benzoic acid. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude benzoic acid can be purified by recrystallization from hot water. A yield of approximately 71% can be expected.[19]
Protocol 2: Synthesis of Benzoic Acid via Grignard Carboxylation of Bromobenzene
-
Preparation of Grignard Reagent:
-
Place 0.5 g of magnesium filings in a large, flame-dried test tube.
-
In a separate vial, prepare a solution of the desired mass of bromobenzene in 10 mL of anhydrous diethyl ether.
-
Add the bromobenzene/ether solution to the test tube containing the magnesium. The reaction may need to be initiated by gentle warming or the addition of an iodine crystal. Once initiated, the reaction is exothermic and the ether will reflux.[5]
-
-
Carboxylation:
-
In a beaker, place a generous amount of crushed dry ice.
-
Once the Grignard reaction has subsided, quickly pour the Grignard solution onto the dry ice with stirring.[5]
-
-
Workup:
-
Allow the excess dry ice to sublime.
-
Slowly add approximately 30 mL of 6 M HCl to the reaction mixture to hydrolyze the magnesium benzoate salt. If unreacted magnesium is present, it will react with the acid to produce hydrogen gas, so add the acid slowly.[5]
-
Add about 30 mL of methyl-tert-butyl ether (MTBE) to the beaker and stir. Two distinct layers should form.[5]
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers. The benzoic acid will be in the organic layer.
-
To purify, extract the organic layer with an aqueous solution of 5% NaOH. This will convert the benzoic acid to the water-soluble sodium benzoate.
-
Separate the aqueous layer and then re-acidify it with HCl to precipitate the pure benzoic acid.[13]
-
-
Purification:
-
Collect the precipitated benzoic acid by vacuum filtration and wash with cold distilled water. The product can be further purified by recrystallization from water.[5]
-
Protocol 3: Base-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile and an excess of 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux for approximately one hour. During the reaction, ammonia gas will be evolved.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a beaker and carefully acidify it by adding cold 6 M HCl with stirring until the solution is acidic (check with pH paper). A white precipitate of benzoic acid will form.[10]
-
-
Isolation:
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the benzoic acid by vacuum filtration and wash the solid with cold water.[10]
-
-
Purification: The crude benzoic acid can be recrystallized from hot water to yield the pure product.
Visualizations
Caption: Experimental workflow for the oxidation of substituted toluenes.
Caption: Troubleshooting logic for low yield in Grignard carboxylation.
Caption: Experimental workflow for the hydrolysis of substituted benzonitriles.
References
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. quora.com [quora.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. websites.nku.edu [websites.nku.edu]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. RU2647584C1 - Method of benzoic acid preparation - Google Patents [patents.google.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
Navigating the NMR Landscape of 2,6-Dimethyl-4-fluorobenzoic Acid: A Predictive and Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of 2,6-dimethyl-4-fluorobenzoic acid, placed in context with the experimental data of structurally related analogs. By understanding the influence of substituent effects on chemical shifts and coupling constants, researchers can gain a deeper insight into the spectral features of this and similar molecules.
Predicted NMR Spectral Data for this compound
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from the analysis of substituent effects observed in analogous compounds: benzoic acid, 4-fluorobenzoic acid, 2,6-dimethylbenzoic acid, and 3,5-dimethylbenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Analogous Compounds (400 MHz, DMSO-d₆)
| Compound | Ar-H (ppm) | -COOH (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~6.8-7.0 (d) | ~13.0 (s, br) | ~2.3-2.4 (s) |
| Benzoic Acid | 7.95 (d, 2H), 7.65 (t, 1H), 7.55 (t, 2H) | ~13.11 (s, br)[1] | - |
| 4-Fluorobenzoic Acid | 8.05 (dd, 2H), 7.34 (t, 2H) | ~13.1 (s, br) | - |
| 2,6-Dimethylbenzoic Acid | 7.22 (t, 1H), 7.07 (d, 2H) | ~11.90 (s, br) | 2.45 (s, 6H) |
| 3,5-Dimethylbenzoic Acid | 7.74 (s, 2H), 7.23 (s, 1H) | ~12.09 (s, br)[1] | 2.37 (s, 6H)[1] |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br (broad).
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Analogous Compounds (100 MHz, DMSO-d₆)
| Compound | C=O (ppm) | C-Ar (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~168-170 | ~163 (d, ¹JCF), ~138 (d), ~128, ~112 (d, ²JCF) | ~19-21 |
| Benzoic Acid | 167.8 | 133.4, 130.5, 129.8, 129.0 | - |
| 4-Fluorobenzoic Acid | 166.7 (d) | 164.1 (d, ¹JCF=250 Hz), 132.5 (d, ³JCF=9 Hz), 127.8, 116.0 (d, ²JCF=22 Hz) | - |
| 2,6-Dimethylbenzoic Acid | 171.1 | 139.8, 134.9, 129.5, 127.8 | 20.2 |
| 3,5-Dimethylbenzoic Acid | 172.9[1] | 138.2, 135.5, 129.2, 127.9[1] | 21.2[1] |
Note: Carbons are designated as C=O (carbonyl), C-Ar (aromatic), and -CH₃ (methyl). For fluorinated compounds, the multiplicity and coupling constant (J) with ¹⁹F are indicated where applicable.
Experimental Protocols
A general protocol for the acquisition of NMR spectra for benzoic acid derivatives is provided below. This protocol is based on standard laboratory practices.
Sample Preparation and NMR Acquisition:
-
Sample Preparation: Weigh 5-10 mg of the benzoic acid derivative for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrumentation: Acquire the NMR spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Structural Interpretation and Comparative Analysis
The predicted spectra for this compound can be rationalized by considering the electronic effects of the methyl and fluoro substituents on the benzoic acid core.
Figure 1. Key structural features and electronic effects in this compound.
¹H NMR Interpretation:
-
Aromatic Protons (H-3, H-5): The two aromatic protons are chemically equivalent due to the molecule's symmetry. The strong electron-donating effect of the fluorine at the para position and the weaker donating effect of the ortho methyl groups will shield these protons, shifting their signal upfield compared to benzoic acid. The coupling to the adjacent fluorine atom will result in a doublet.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its chemical shift can be highly dependent on concentration and the solvent used.
-
Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups will appear as a sharp singlet. Their position will be slightly downfield compared to toluene due to the overall electron-withdrawing nature of the aromatic ring with the carboxylic acid and fluorine substituents.
¹³C NMR Interpretation:
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon will be in the typical range for a carboxylic acid, around 168-170 ppm.
-
Aromatic Carbons:
-
C-4 (ipso- to F): This carbon will experience a strong downfield shift due to the direct attachment of the electronegative fluorine atom and will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF), which is typically large (around 250 Hz).
-
C-2, C-6 (ipso- to -CH₃): These equivalent carbons will be shifted downfield due to the substitution effect of the methyl groups.
-
C-1 (ipso- to -COOH): The chemical shift of this quaternary carbon will be influenced by the carboxylic acid group.
-
C-3, C-5: These equivalent methine carbons will show a signal that is split into a doublet due to two-bond coupling with ¹⁹F (²JCF). The electron-donating resonance effect of the fluorine will shield these carbons, shifting them upfield.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of the NMR spectra of a substituted benzoic acid like this compound.
Figure 2. A streamlined workflow for NMR spectral analysis of substituted benzoic acids.
This predictive guide, based on established spectroscopic principles and comparative data, offers a robust framework for interpreting the NMR spectra of this compound. For definitive structural confirmation, experimental acquisition and analysis of the spectra remain the gold standard.
References
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 2,6-Dimethyl-4-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of novel compounds is crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2,6-Dimethyl-4-fluorobenzoic acid against well-characterized benzoic acid derivatives. The insights are derived from established fragmentation principles of aromatic carboxylic acids and substituted benzene rings.
Predicted Fragmentation of this compound
This compound (C₉H₉FO₂, Molecular Weight: 168.16 g/mol ) is expected to undergo fragmentation pathways characteristic of aromatic carboxylic acids, influenced by the presence of two ortho methyl groups and a para fluoro substituent.[1][2] The molecular ion peak ([M]⁺˙) is anticipated to be observed at m/z 168.
Key predicted fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[3][4]
-
Loss of a carboxyl group (•COOH): Another characteristic fragmentation, resulting in a substituted benzene radical cation.[3]
-
Loss of water (H₂O): The "ortho effect" in 2,6-disubstituted benzoic acids can facilitate the loss of a water molecule from the molecular ion.[5]
-
Loss of a methyl radical (•CH₃): Fragmentation of the methyl groups can occur.
-
Loss of carbon monoxide (CO): Subsequent fragmentation of the acylium ion often involves the loss of CO.
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted EI fragmentation pathways for this compound.
Comparative Fragmentation Data
To provide context, the predicted fragmentation of this compound is compared with the known fragmentation of Benzoic Acid and 2-Fluorobenzoic Acid.
| Fragment Ion | Proposed Structure | Benzoic Acid (m/z) [6] | 2-Fluorobenzoic Acid (m/z) [7] | This compound (Predicted m/z) |
| [M]⁺˙ | Molecular Ion | 122 | 140 | 168 |
| [M-OH]⁺ | Acylium Ion | 105 | 123 | 151 |
| [M-COOH]⁺˙ | Phenyl/Substituted Phenyl Cation | 77 | 95 | 124 |
| [M-H₂O]⁺˙ | Result of ortho effect | N/A | N/A | 150 |
| [M-OH-CO]⁺ | Phenyl/Substituted Phenyl Cation | 77 | 95 | 123 |
Experimental Protocol: GC-MS Analysis
The following provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often employed for carboxylic acids to improve their volatility and chromatographic behavior.
Caption: A generalized workflow for the GC-MS analysis of carboxylic acids.
Detailed Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or ethyl acetate.
-
To a 100 µL aliquot of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1 scan/second.
-
Alternative Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For non-volatile or thermally labile compounds, LC-MS/MS is a powerful alternative.
Brief Comparison:
| Technique | Advantages | Disadvantages |
| GC-MS | High resolution, extensive spectral libraries available. | Requires derivatization for polar compounds, not suitable for non-volatile or thermally labile molecules. |
| LC-MS/MS | Suitable for a wide range of compounds, including non-volatile and thermally labile ones; provides structural information through fragmentation.[8] | Spectral libraries are less comprehensive than for EI-GC-MS; matrix effects can be a concern. |
The choice of analytical technique will depend on the specific properties of the analyte and the research objectives. For the analysis of this compound and its potential metabolites, both GC-MS (with derivatization) and LC-MS/MS would be valuable tools.
References
- 1. 4-fluoro-2,6-dimethylbenzoic acid | 16633-50-4 [chemnet.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity Screening of 2,6-Dimethyl-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Introduction
Proposed Initial Screening Cascade
A tiered approach is recommended for the initial biological evaluation of 2,6-Dimethyl-4-fluorobenzoic acid, starting with broad cytotoxicity screening, followed by more specific assays based on the activities of related molecules.
Caption: A proposed workflow for the biological activity screening of this compound.
Comparative Biological Activity of Related Compounds
The following tables summarize the biological activities of various benzoic acid derivatives, which can serve as a reference for evaluating the potential of this compound.
Table 1: Cytotoxicity of Fluorobenzoic Acid Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroacridine with 2-fluorobenzoic acid moiety | HT-29 (Colon) | 19.70 - 68.41 | [1] |
| Tetrahydroacridine with 3-fluorobenzoic acid moiety | A549 (Lung) | 68.07 - 183.26 | [1] |
| Etoposide (Control) | A549 (Lung) | 451.47 | [1] |
| 5-Fluorouracil (Control) | HT-29 (Colon) | 1626.85 | [1] |
Table 2: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2,6-Difluorobenzamide derivative (Compound 7) | Bacillus subtilis | 0.25 - 1 | [2] |
| 2,6-Difluorobenzamide derivative (Compound 12) | Staphylococcus aureus | <10 | [2] |
| 2,6-Difluorobenzamide derivative (Compound 17) | Bacillus subtilis | 0.25 - 1 | [2] |
| 2-Chlorobenzoic acid Schiff's base (Compound 6) | Escherichia coli | pMIC = 2.27 µM/ml | [3][4] |
| Norfloxacin (Control) | Escherichia coli | pMIC = 2.61 µM/ml | [3][4] |
Table 3: Enzyme Inhibition by Benzoic Acid Derivatives
| Compound/Derivative | Target Enzyme | Kᵢ (nM) or IC₅₀ | Reference |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6e) | Acetylcholinesterase | Kᵢ = 18.78 ± 0.09 nM | [5] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6f) | Carbonic Anhydrase I | Kᵢ = 13.62 ± 0.21 nM | [5] |
| Tetrahydroisoquinolynyl-benzoic acid derivative (6c) | Carbonic Anhydrase II | Kᵢ = 33.00 ± 0.29 nM | [5] |
| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | Rat Carboxylesterase | Kᵢ = 3.3 nM | [6] |
Experimental Protocols
Detailed methodologies for the proposed primary screening assays are provided below.
Cytotoxicity Screening: MTT Assay
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[1][7]
-
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the old medium with the medium containing the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Compound Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
-
Relevant Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[6][10][11][12] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given that some benzoic acid derivatives possess anti-inflammatory properties, investigating the effect of this compound on this pathway would be a logical secondary screen.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
While direct biological activity data for this compound is currently lacking, the information on structurally related compounds suggests that it is a promising candidate for screening against a variety of biological targets. The proposed screening cascade, starting with broad cytotoxicity and antimicrobial assays, provides a logical and efficient path for its initial evaluation. The detailed protocols and comparative data included in this guide are intended to facilitate these initial studies and provide a valuable context for interpreting the results. Further investigation into its effects on specific enzymes and signaling pathways, such as the NF-κB pathway, could reveal novel therapeutic applications for this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. bosterbio.com [bosterbio.com]
A Comprehensive Guide to 2,6-Dimethyl-4-fluorobenzoic Acid for Researchers
An Objective Analysis of 2,6-Dimethyl-4-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Initially, it is crucial to clarify that "this compound" and "4-fluoro-2,6-dimethylbenzoic acid" are synonymous names for the identical chemical compound. This is definitively confirmed by their shared Chemical Abstracts Service (CAS) Registry Number: 16633-50-4. For clarity, this guide will primarily use the name this compound.
This guide provides a detailed overview of this compound, a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the fluorine atom and two methyl groups on the benzoic acid scaffold imparts unique physicochemical properties that are leveraged in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value |
| CAS Number | 16633-50-4 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 184-188 °C |
| Boiling Point | 278.36 °C at 760 mmHg (Predicted) |
| Density | 1.212 g/cm³ (Predicted) |
| Flash Point | 122.148 °C (Predicted) |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
| pKa | Data not readily available. Expected to be a stronger acid than benzoic acid due to the electron-withdrawing nature of the fluorine atom. |
Experimental Protocols: Synthesis of this compound
While multiple synthetic routes can be envisioned, a common and effective method for the preparation of this compound involves the use of a Grignard reaction. The following is a representative experimental protocol adapted from general procedures for the synthesis of benzoic acid derivatives.
Synthesis via Grignard Reaction
This protocol outlines the synthesis starting from 5-bromo-2-fluoro-m-xylene.
Materials:
-
5-bromo-2-fluoro-m-xylene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Dissolve 5-bromo-2-fluoro-m-xylene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy, indicating the formation of the Grignard reagent. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add 1 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and other acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Caption: A workflow diagram for the synthesis of this compound via a Grignard reaction.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of various biologically active molecules. The incorporation of the fluorodimethylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Anti-inflammatory Agents:
A primary application of this compound is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The fluorinated benzoic acid scaffold is a common feature in selective cyclooxygenase-2 (COX-2) inhibitors. By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Derivatives of this compound are synthesized and evaluated for their ability to inhibit the COX-2 enzyme, which is a key player in the inflammatory cascade.
Other Potential Applications:
The unique electronic and steric properties of this compound make it a versatile building block for:
-
Agrochemicals: The synthesis of novel pesticides and herbicides.
-
Materials Science: The development of advanced polymers and liquid crystals with specific properties.
-
Organic Synthesis: As a starting material for the synthesis of more complex, multi-substituted aromatic compounds.
Caption: A hypothetical signaling pathway illustrating the inhibition of the COX-2 enzyme by a derivative of this compound.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoic Acids for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and safety profiles of fluorinated and non-fluorinated benzoic acids, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive comparative study of fluorinated benzoic acids versus their non-fluorinated parent compound, benzoic acid. By presenting key experimental data in a structured format, alongside detailed methodologies and visual representations of relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Physicochemical Properties: The Impact of Fluorination on Acidity and Lipophilicity
The introduction of fluorine, a highly electronegative atom, significantly alters the electronic properties of the benzoic acid ring, which in turn affects its acidity (pKa) and lipophilicity (logP).
Acidity (pKa)
The acidity of benzoic acid is markedly increased by the presence of electron-withdrawing fluorine atoms. This is due to the inductive effect (-I effect) of fluorine, which stabilizes the resulting carboxylate anion. The extent of this effect is dependent on the number and position of the fluorine substituents. A lower pKa value indicates a stronger acid.
Table 1: Comparative pKa Values of Benzoic Acid and Fluorinated Derivatives [1]
| Compound | Isomer | pKa Value |
| Benzoic Acid | - | 4.20 |
| 2-Fluorobenzoic acid | ortho | 3.27 |
| 3-Fluorobenzoic acid | meta | 3.86 |
| 4-Fluorobenzoic acid | para | 4.14 |
| 2,3-Difluorobenzoic acid | - | 2.88 |
| 2,4-Difluorobenzoic acid | - | 2.85 |
| 2,5-Difluorobenzoic acid | - | 2.87 |
| 2,6-Difluorobenzoic acid | - | 2.13 |
| 3,4-Difluorobenzoic acid | - | 3.80 |
| 3,5-Difluorobenzoic acid | - | 3.37 |
| 2,4,6-Trifluorobenzoic acid | - | 1.83 |
| 3,4,5-Trifluorobenzoic acid | - | 3.29 |
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Fluorination generally increases the lipophilicity of a molecule.
Table 2: Comparative logP Values of Benzoic Acid and Fluorinated Derivatives
| Compound | Isomer | Calculated logP |
| Benzoic Acid | - | 1.87 |
| 2-Fluorobenzoic acid | ortho | 2.13 |
| 3-Fluorobenzoic acid | meta | 2.13 |
| 4-Fluorobenzoic acid | para | 2.13 |
Note: Calculated logP values can vary slightly depending on the algorithm used. The values presented here are for comparative purposes.
Biological Activity: A Comparative Overview
The substitution of fluorine can modulate the biological activity of benzoic acid, leading to enhanced or altered interactions with biological targets. This section explores the comparative cytotoxicity and antimicrobial activity of these compounds.
Cytotoxicity
The cytotoxic effects of benzoic acid and its fluorinated derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Comparative Cytotoxicity (IC50 in µM) Against Selected Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) |
| Benzoic Acid | >100 | >100 |
| 2-Fluorobenzoic acid | Not widely reported | Not widely reported |
| 3-Fluorobenzoic acid | Not widely reported | Not widely reported |
| 4-Fluorobenzoic acid | Not widely reported | Not widely reported |
Note: While extensive comparative data for the specific fluorobenzoic acid isomers on these cell lines is limited in readily available literature, studies on derivatives of fluorobenzoic acids have shown significant cytotoxic activity, suggesting the potential for the parent compounds.[2]
Antimicrobial Activity
Benzoic acid is a known antimicrobial agent. Fluorination can influence this activity, as summarized by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 4: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus |
| Benzoic Acid | 1000 | 1250 |
| 2-Fluorobenzoic acid | >500 | 125 |
| 3-Fluorobenzoic acid | >1000 | >1000 |
| 4-Fluorobenzoic acid | >1000 | >1000 |
Note: The antimicrobial activity can be highly dependent on the specific strain and experimental conditions.
Metabolic Stability
Safety Profile
The safety profiles of benzoic acid and its fluorinated isomers are important considerations. Information is derived from Safety Data Sheets (SDS).
Table 5: Comparative Hazard Information
| Compound | Hazard Statements (GHS) |
| Benzoic Acid | Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1][2][3][4][5] |
| 2-Fluorobenzoic acid | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6][7][8][9] |
| 3-Fluorobenzoic acid | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10][11][12][13] |
| 4-Fluorobenzoic acid | Causes skin irritation. Causes serious eye irritation.[14][15][16][17] |
Note: This is a summary of key hazards. Users should always consult the full Safety Data Sheet before handling these chemicals.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.
pKa Determination by Potentiometric Titration
-
Apparatus and Reagents : pH meter with a calibrated glass electrode, magnetic stirrer, burette, beaker, standardized 0.1 M NaOH solution, deionized water, and the benzoic acid derivative to be tested.
-
Procedure :
-
Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water.
-
Place the solution in the beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
-
Data Analysis :
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Culture a suitable cancer cell line (e.g., HeLa or HCT-116) in appropriate media and conditions.
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (benzoic acid and its fluorinated derivatives) in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis :
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[18]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Materials : Test compounds, bacterial strains (e.g., E. coli, S. aureus), appropriate broth medium (e.g., Mueller-Hinton Broth), and sterile 96-well microtiter plates.
-
Procedure :
-
Prepare serial twofold dilutions of the test compounds in the broth medium directly in the microtiter plates.
-
Prepare a standardized inoculum of the bacterial strain.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis :
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[19]
-
Visualizing Experimental Workflows and Signaling Pathways
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of fluorinated and non-fluorinated benzoic acids.
Hypothetical Signaling Pathway: Inhibition of Cyclooxygenase (COX)
Benzoic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Fluorination can enhance the binding affinity of these inhibitors.
Conclusion
The fluorination of benzoic acid provides a powerful tool for modulating its physicochemical and biological properties. The data presented in this guide clearly demonstrates that the introduction of fluorine increases acidity and lipophilicity. While comprehensive comparative data on biological activities such as cytotoxicity and metabolic stability is still emerging for the simplest fluorinated benzoic acids, the general trends observed in more complex fluorinated molecules suggest that these properties are often enhanced. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative data. The visual workflows and pathway diagrams serve to contextualize the experimental process and the potential mechanism of action. This comparative guide underscores the importance of considering fluorination as a strategic tool in the design and development of new chemical entities with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. library.gwu.edu [library.gwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. mdpi.com [mdpi.com]
- 15. Intrinsic Clearance Assay Incubational Binding: A Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 2,6-Dimethyl-4-fluorobenzoic Acid by HPLC
The precise determination of purity is a critical step in the chemical and pharmaceutical industries, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and key intermediates. For 2,6-Dimethyl-4-fluorobenzoic acid, a vital building block in organic synthesis, a robust analytical method for purity validation is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides a detailed comparison of HPLC with other analytical techniques for assessing the purity of this compound, supported by a comprehensive experimental protocol and comparative data.
Comparative Analysis of Purity Determination Methods
Several analytical techniques can be employed to assess the purity of aromatic carboxylic acids. The choice depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and instrument availability. The most common and effective methods include HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).[2]
Table 1: Comparison of Key Performance Parameters for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[2] | Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometry detection.[2] | Intrinsic quantitative analysis based on the direct relationship between NMR signal integral and the number of atomic nuclei.[2] |
| Hypothetical Purity (%) | 99.85% | 99.82% | 99.79% |
| Linearity (r²) | >0.999 | >0.998 | >0.999 |
| LOD | 1 - 10 µg/mL[2] | 0.01 - 0.1 µg/mL (after derivatization)[2][3] | ~100 µg/mL |
| LOQ | 3 - 30 µg/mL | 0.03 - 0.3 µg/mL (after derivatization) | ~300 µg/mL |
| Sample Prep | Simple dissolution in mobile phase. | Requires derivatization to increase volatility.[4] | Simple dissolution in a deuterated solvent with an internal standard. |
Detailed Experimental Protocol: Purity Validation by HPLC
This protocol outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the purity determination of this compound. The method is designed to provide excellent resolution and peak shape for the main component and potential impurities.
1. Instrumentation and Materials
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Reagents:
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (e.g., 60:40 Acetonitrile:Water).[5]
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[5]
3. Chromatographic Conditions
-
Mobile Phase: Gradient elution is recommended to separate potential impurities with different polarities.
-
Gradient: Start at 70% A / 30% B, linear gradient to 100% B over 15 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C[2]
-
Detection Wavelength: 230 nm (or the λmax determined from a UV scan).[2][5]
-
Injection Volume: 10 µL[2]
4. Data Analysis and Purity Calculation
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject a blank (mobile phase), followed by the standard solution and the sample solution.
-
Purity Calculation: The purity is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Analytical Methods
While HPLC is a robust method, other techniques offer complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities, making it ideal for identifying volatile impurities.[1] For non-volatile compounds like carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form (e.g., a methyl ester).[3][4] This adds complexity to sample preparation but can achieve very low detection limits.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the same compound.[2] Purity is calculated by comparing the integral of a signal from the analyte to the integral of a certified internal standard of known concentration. While powerful, its sensitivity is generally lower than chromatographic methods.
Visual Workflow of HPLC Purity Validation
The following diagram illustrates the logical flow of the HPLC validation process, from initial preparation to the final purity calculation.
Caption: Workflow for HPLC purity validation of this compound.
References
- 1. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cipac.org [cipac.org]
A Comparative Guide to the Structural Elucidation of 2,6-Dimethyl-4-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement of small molecules is a cornerstone of modern drug discovery and development. For derivatives of 2,6-Dimethyl-4-fluorobenzoic acid, a comprehensive understanding of their solid-state conformation is crucial for predicting and optimizing their physicochemical properties and biological activity. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of this class of compounds, supported by experimental data from structurally related molecules.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
Single-crystal X-ray crystallography stands as the definitive method for obtaining high-resolution structural data of crystalline materials. However, its primary limitation lies in the prerequisite of obtaining a high-quality single crystal, which can be a significant bottleneck in the research pipeline. When suitable crystals are unattainable, or when information about the molecule's solution-state or gas-phase conformation is desired, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas-Phase Electron Diffraction (GED) offer valuable insights.
| Technique | Sample State | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Crystalline Solid | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Unambiguous, high-resolution structural determination | Requires high-quality single crystals, which can be difficult to grow; provides no information on solution or gas-phase conformation. |
| NMR Spectroscopy | Solution | Through-bond and through-space atomic connectivity, relative stereochemistry, conformational dynamics | Does not require crystallization, provides information on molecular structure and dynamics in solution.[1] | Provides an average structure in solution; precise bond lengths and angles are not directly determined. |
| Gas-Phase Electron Diffraction (GED) | Gas | Molecular geometry in the gas phase (bond lengths, bond angles, torsional angles) | Provides structural information free from crystal packing forces.[2][3][4] | Requires volatile samples; data analysis can be complex. |
Data Presentation: Crystallographic Data of Analogue Structures
While crystallographic data for this compound is not publicly available, analysis of structurally similar compounds provides a valuable framework for comparison. Below is a summary of the crystallographic data for 2,6-dimethylbenzoic acid and other relevant fluorinated benzoic acid derivatives.
Table 1: Crystallographic Data for 2,6-Dimethylbenzoic Acid [5]
| Parameter | Value |
| Formula | C₉H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 15.24 |
| b (Å) | 4.04 |
| c (Å) | 13.16 |
| β (°) | 94.8 |
| V (ų) | 806.9 |
| Z | 4 |
| R-factor | 0.168 |
| Key Feature | The carboxyl group is rotated out of the benzene plane by 53°31' due to steric hindrance from the two methyl groups.[5] |
Table 2: Crystallographic Data for Selected Fluorinated Benzoic Acid Derivatives
| Compound | 2,4,6-Trifluorobenzoic Acid[6] | Co-crystal of 4-Fluorobenzoic Acid and 2-Aminobenzothiazol[7][8] |
| Formula | C₇H₃F₃O₂ | C₁₄H₁₁FN₂O₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.2769(3) | 11.7869(14) |
| b (Å) | 13.7998(6) | 4.0326(5) |
| c (Å) | 7.3097(3) | 27.625(3) |
| β (°) | 115.041(2) | 92.731(10) |
| V (ų) | 665.04(5) | 1311.6(3) |
| Z | 4 | 4 |
| R-factor | 0.038 | 0.0446 |
Experimental Protocols
Single-Crystal X-ray Diffraction of a 4-Fluorobenzoic Acid Co-crystal
The following protocol is adapted from the synthesis and crystallographic analysis of a co-crystal of 4-fluorobenzoic acid and 2-aminobenzothiazol.[7]
-
Crystallization: Co-crystals were obtained by slow evaporation from an equimolar mixture of 4-fluorobenzoic acid and 2-aminobenzothiazol in an aqueous ethanol solution at room temperature.
-
Data Collection: A single crystal with dimensions of 0.30 × 0.20 × 0.20 mm was mounted on a diffractometer. X-ray diffraction data were collected at 293(2) K using CuKα radiation (λ = 1.54184 Å).
-
Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². Data were corrected for Lorentz-polarization and absorption factors.
NMR Spectroscopy for Benzoic Acid Derivatives
This is a general protocol for the structural characterization of benzoic acid derivatives in solution.[1]
-
Sample Preparation: Dissolve 5-25 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Chemical shifts are typically referenced to tetramethylsilane (TMS).
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals provide information about the connectivity and chemical environment of the atoms in the molecule.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular structures of benzoic acid and 2-hydroxybenzoic acid, obtained by gas-phase electron diffraction and theoretical calculations - CentAUR [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. eurjchem.com [eurjchem.com]
- 8. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
Unlocking Metabolic Longevity: A Comparative Guide to the Stability of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern drug design, primarily for its ability to enhance metabolic stability. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, drug developers can significantly prolong a compound's half-life, leading to improved pharmacokinetic profiles and potentially more effective and convenient dosing regimens. This guide provides an objective comparison of the metabolic stability of fluorinated compounds versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The Fluorine Advantage: Shielding Molecules from Metabolic Breakdown
The enhanced metabolic stability of fluorinated compounds stems from the inherent strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. Cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism in the liver, often initiate metabolic degradation through the oxidation of C-H bonds. The high electronegativity of fluorine effectively shields adjacent C-H bonds from enzymatic attack, hindering this metabolic process.[1][2] This "metabolic blocking" effect is a key reason why fluorination is a widely employed strategy in medicinal chemistry to improve a drug's resilience to metabolic breakdown.[3]
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogs
The impact of fluorination on metabolic stability is not merely theoretical. In vitro studies consistently demonstrate significant improvements in key metabolic parameters for fluorinated compounds when compared directly with their non-fluorinated parents. The following tables summarize data from studies on various compound classes, illustrating the quantitative benefits of this medicinal chemistry strategy.
Case Study 1: Indole Derivatives in Mouse and Rat Liver Microsomes
Indole scaffolds are common in many therapeutic agents but are often susceptible to rapid metabolism. As the data below indicates, the introduction of fluorine can dramatically increase metabolic stability.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [3] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [3] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [3] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [3] |
Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was generated in rat liver microsomes. While direct comparison of absolute values between different studies should be approached with caution, the trend of increased stability with fluorination within each study is clear.[3]
Case Study 2: Cyclohexane Analogs in Human Liver Microsomes
This example showcases the significant impact of fluorination on the metabolic stability of cyclohexane-containing compounds.
| Parameter | Non-Fluorinated Cyclohexane | Fluorinated Cyclohexane | Fold Change |
| Metabolic Stability | |||
| Microsomal Half-life (t½) | 15 min | 45 min | 3x increase |
| Intrinsic Clearance (CLint) | 120 µL/min/mg | 40 µL/min/mg | 3x decrease |
This data clearly demonstrates a three-fold increase in the half-life and a corresponding three-fold decrease in the intrinsic clearance for the fluorinated analog, indicating substantially improved metabolic stability.[4]
Case Study 3: Risperidone and Celecoxib Analogs
A study on the biosynthesis of fluorinated analogs of existing drugs provided compelling evidence of enhanced metabolic stability.
| Drug | Fluorinated Analog | Fold Increase in Metabolic Stability |
| Risperidone | 9-Fluororisperidone | 16 |
| Celecoxib | 4'-Fluorocelecoxib | 4 |
These findings highlight the dramatic improvements in metabolic stability that can be achieved through targeted fluorination.[5]
Experimental Protocols for Assessing Metabolic Stability
To ensure the reproducibility and accuracy of metabolic stability assessments, standardized in vitro assays are crucial. The following are detailed protocols for two of the most common methods used in drug discovery.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly mediated by CYP450 enzymes.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: Prepare a master mix containing the liver microsomes in phosphate buffer.
-
Reaction Initiation: Add the test compound to the microsomal suspension and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the protein concentration.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorobenzoic acid derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and enzyme-inhibitory effects. This guide provides an objective comparison of the performance of various fluorobenzoic acid derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to facilitate the rational design of novel therapeutics.
Comparative Biological Activity of Fluorobenzoic Acid Derivatives
The biological activity of fluorobenzoic acid derivatives is significantly influenced by the position of the fluorine atom (ortho, meta, or para) and the nature of other substituents on the aromatic ring.
Antibacterial Activity
Fluorobenzoic acid derivatives, particularly in the form of amides and hydrazones, have demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for evaluating antibacterial potency, with lower values indicating greater efficacy.
Table 1: Antibacterial Activity of Fluorobenzoic Acid Amide Derivatives (MIC in µg/mL) [1]
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| N-(4-chlorophenyl)-2-fluorobenzamide | 125 | 250 | 500 | >500 |
| N-(4-methylphenyl)-2-fluorobenzamide | 250 | 500 | >500 | >500 |
| N-(4-methoxyphenyl)-2-fluorobenzamide | 250 | 250 | 500 | >500 |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1.0 |
| Vancomycin (Standard) | 0.5 - 2.0 | 0.5 - 2.0 | - | - |
A clear structure-activity relationship (SAR) trend emerges from studies on fluorobenzoylthiosemicarbazides, where the presence and position of a trifluoromethyl (CF₃) group on the N4-aryl substituent are critical for potent activity against Gram-positive bacteria.[2] Derivatives with a meta- or para-CF₃ group exhibit significant antibacterial efficacy, while those with other electron-withdrawing groups like chloro, bromo, iodo, or nitro at the meta position are inactive.[2]
Antifungal Activity
Certain fluorobenzoic acid derivatives have shown promise as antifungal agents. Their mechanism of action is often attributed to the inhibition of fungal-specific enzymes.
Table 2: Antifungal Activity of 2-Aminobenzoic Acid Derivatives against Candida albicans [3]
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| Compound 1 (ester derivative) | 70 | Fungicidal |
| Compound 2 (ester derivative) | 70 | Fungicidal |
| Compound 3 | 200 | - |
| Compound 4 | 175 | - |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
The esterification of anthranilic acid (2-aminobenzoic acid) appears to be crucial for its antifungal activity against C. albicans.[3]
Anticancer Activity
The cytotoxic effects of fluorobenzoic acid derivatives have been evaluated against various cancer cell lines, with some compounds demonstrating potent activity. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxicity of a compound.
Table 3: Anticancer Activity of Fluoroquinolone and Other Fluorobenzoic Acid Derivatives (IC50 in µM) [4][5]
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Dichlorophenyl-chlorobenzothiazole derivative | HOP-92 (Non-small cell lung) | 0.0718 |
| Levofloxacin-hydroxamic acid hybrid (Compound 125) | MCF-7 (Breast) | 0.3 |
| Levofloxacin-hydroxamic acid hybrid (Compound 125) | A549 (Lung) | 2.1 |
| Levofloxacin-hydroxamic acid hybrid (Compound 125) | HepG2 (Liver) | 2.3 |
| Norfloxacin derivative (Compound 73) | MDA-MB-231 (Breast) | 1.52 |
| Cisplatin (Standard) | Various | 1.1 - 8.8 |
| Levofloxacin (Standard) | Various | 64.2 - >100 |
The introduction of a fluorine atom can significantly enhance the anticancer activity of parent compounds. For instance, certain fluoroquinolone derivatives have shown IC50 values in the low micromolar range, a substantial improvement over the parent antibiotic.[5]
Enzyme Inhibitory Activity
Derivatives of fluorobenzoic acid have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is implicated in Alzheimer's disease.
Table 4: Enzyme Inhibition Data for a Fluoroquinolone Derivative of 2-Fluorobenzoic Acid [6]
| Compound | Target Enzyme | IC50 (µM) |
| 7g (with o-fluorophenyl) | Acetylcholinesterase (AChE) | 0.70 ± 0.10 |
| 7g (with o-fluorophenyl) | Butyrylcholinesterase (BChE) | 2.20 ± 0.10 |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of fluorobenzoic acid derivatives stem from their ability to modulate various cellular signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of N-(substituted)-2-fluorobenzamide[6]
-
To a solution of an appropriate amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 eq.) and cool the mixture to 0 °C.
-
Slowly add 2-fluorobenzoyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[1]
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform two-fold serial dilutions of the test compounds in CAMHB directly in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity[4][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorobenzoic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Conclusion
Fluorobenzoic acid derivatives represent a promising and versatile scaffold in drug discovery. The position of the fluorine atom and the nature of other substituents play a critical role in determining the biological activity profile of these compounds. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel fluorobenzoic acid derivatives with enhanced therapeutic potential. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents for a range of diseases.
References
Safety Operating Guide
Proper Disposal of 2,6-Dimethyl-4-fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2,6-Dimethyl-4-fluorobenzoic acid must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be released into the environment or disposed of down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures have been synthesized from safety data sheets and general laboratory safety protocols to provide clear, actionable steps for researchers, scientists, and drug development professionals.
Hazard and Safety Information
This compound presents several hazards that necessitate careful handling and disposal. The primary known hazards are that it is harmful if swallowed and harmful to aquatic life. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling this chemical.
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and closed-toe shoes.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste:
-
Collect unwanted this compound in its original container or a clearly labeled, compatible, and sealable waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
For spills, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for disposal.[1]
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should be collected in a designated, sealed container for hazardous waste.
-
-
Empty Containers:
-
Empty containers should be handled as hazardous waste unless thoroughly decontaminated. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
2. Labeling:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful if swallowed," "Harmful to aquatic life").
-
The date of accumulation.
-
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Secondary containment is recommended for liquid waste.
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.
-
Waste material must be disposed of in accordance with national and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dimethyl-4-fluorobenzoic acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,6-Dimethyl-4-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar fluorinated and halogenated benzoic acid derivatives and are designed to ensure a safe laboratory environment.
Hazard Profile: Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. It may also cause respiratory irritation, particularly in dust form.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a significant splash risk.[3][6] | To protect against dust particles and potential splashes that can cause serious eye irritation.[1][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[7] | To prevent direct skin contact, as the compound is expected to be a skin irritant.[1][3][4][5] |
| Skin and Body Protection | A laboratory coat, long-sleeved garments, and appropriate protective clothing to prevent skin exposure.[2][3] | To minimize the risk of accidental skin contact with the chemical. |
| Respiratory Protection | Not typically required under normal conditions with adequate ventilation. If dust is generated or in case of emergency, use a NIOSH/MSHA approved respirator.[6] | To prevent respiratory tract irritation from the inhalation of dust.[1][2][3][4][5] |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2][4]
-
The use of a chemical fume hood is strongly recommended to control exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Handling: Avoid all personal contact, including the inhalation of dust.[2] Do not eat, drink, or smoke in the handling area.[4] Avoid the formation of dust.[3][6]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4] Contaminated clothing should be laundered before reuse.[2][4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others and secure the area.
-
Protection: Don the appropriate PPE, including respiratory protection, before addressing the spill.
-
Containment: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[2]
-
Collection: Place the spilled material into a suitable, labeled, and sealed container for disposal.[1][2][3]
Disposal Plan:
-
Dispose of waste material in accordance with all local, regional, and national regulations.[8]
-
Chemicals should be left in their original containers for disposal. Do not mix with other waste.[8]
-
Uncleaned containers should be treated as the product itself.[8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
